molecular formula C38H56F3N3O2S B13404094 Fluphenazine Hexadecanoate

Fluphenazine Hexadecanoate

Cat. No.: B13404094
M. Wt: 675.9 g/mol
InChI Key: QUMGDBURRTTYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluphenazine Hexadecanoate (CAS 85137-32-2), with the molecular formula C38H56F3N3O2S and a molecular weight of 675.9 g/mol, is a long-acting ester derivative of the high-potency typical antipsychotic Fluphenazine . As a research compound, it is of significant interest for pharmacological studies, particularly those investigating sustained-release drug formulations. Its primary research application is in the study of chronic psychotic disorders, such as schizophrenia, where it serves as a model compound for understanding the pharmacokinetics and dynamics of long-acting injectable (LAI) antipsychotics . The mechanism of action for the active metabolite, Fluphenazine, is primarily attributed to its potent antagonism of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway, which is crucial for managing positive symptoms of psychosis like hallucinations and delusions . The hexadecanoate (palmitate) esterification renders the compound highly lipophilic, allowing it to be formulated in oil-based vehicles for intramuscular injection. Following injection, it undergoes gradual enzymatic hydrolysis to release the active Fluphenazine base, providing prolonged and steady systemic drug levels . This makes it an invaluable tool for researching maintenance therapy in conditions where medication adherence is a concern. Beyond its central nervous system applications, emerging scientific investigations suggest that phenothiazine derivatives like Fluphenazine are being explored in vitro for their potential biocidal and antitumor properties, opening avenues for research in oncology and infectious diseases . Researchers value this compound for studying the side-effect profile associated with first-generation antipsychotics, notably extrapyramidal symptoms (EPS) such as akathisia and tardive dyskinesia, which result from dopamine receptor blockade in the nigrostriatal pathway . This compound is provided for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C38H56F3N3O2S

Molecular Weight

675.9 g/mol

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl hexadecanoate

InChI

InChI=1S/C38H56F3N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-37(45)46-30-29-43-27-25-42(26-28-43)23-17-24-44-33-18-15-16-19-35(33)47-36-22-21-32(31-34(36)44)38(39,40)41/h15-16,18-19,21-22,31H,2-14,17,20,23-30H2,1H3

InChI Key

QUMGDBURRTTYSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Fluphenazine Esters: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of long-acting fluphenazine esters. Fluphenazine, a potent antipsychotic of the phenothiazine class, is chemically modified through esterification to create depot formulations for sustained release. While the decanoate ester is the most clinically prevalent and well-documented, this guide will also address the theoretical properties of the hexadecanoate ester, providing a comparative framework for researchers and drug development professionals. The narrative emphasizes the causal relationships between chemical structure and pharmacokinetic behavior, details analytical methodologies, and offers field-proven insights into its formulation and mechanism of action.

Introduction and Nomenclature

Fluphenazine is a high-potency, first-generation (typical) antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders.[1][2] To overcome challenges with medication adherence in chronic conditions, long-acting injectable (LAI) formulations were developed. This is achieved by esterifying the terminal hydroxyl group of the fluphenazine molecule with a long-chain fatty acid. This process significantly increases the lipophilicity of the drug, making it suitable for formulation in an oil-based vehicle for intramuscular depot injection.

The most common long-acting ester is Fluphenazine Decanoate . The user's query specified Fluphenazine Hexadecanoate ; however, this variant is not commercially available or extensively documented in scientific literature. The principles of its chemistry and pharmacology would be analogous to the decanoate ester, with the longer 16-carbon hexadecanoate chain predicted to confer even greater lipophilicity and a potentially longer duration of action. This guide will focus on the well-characterized decanoate ester while drawing reasoned comparisons to the hypothetical hexadecanoate.

  • Fluphenazine Decanoate

    • IUPAC Name: 2-[4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate[3]

    • CAS Number: 5002-47-1[4][5][6]

    • Synonyms: Fluphenazine depot, Modecate, Prolixin Decanoate[1][3][4]

  • This compound (Theoretical)

    • IUPAC Name: 2-[4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl hexadecanoate

    • CAS Number: Not assigned.

Chemical Structure and Synthesis

The core structure of fluphenazine consists of a phenothiazine ring system with a trifluoromethyl group at the C-2 position, which increases its antipsychotic potency. A propylpiperazine side chain is attached to the nitrogen atom (N-10) of the phenothiazine ring. The terminal nitrogen of the piperazine ring is substituted with a hydroxyethyl group, which is the site of esterification.

Synthesis: The synthesis of fluphenazine esters is a straightforward esterification reaction. Fluphenazine free base is reacted with the corresponding acyl chloride (e.g., decanoyl chloride or hexadecanoyl chloride) in the presence of a suitable base to neutralize the resulting hydrochloric acid.

Caption: Synthetic pathway for Fluphenazine Esters.

Physicochemical Properties

The addition of the fatty acid ester dramatically alters the physicochemical properties of the parent fluphenazine molecule, most notably its solubility and lipophilicity (LogP). These changes are fundamental to its function as a long-acting therapeutic.

PropertyFluphenazine (Parent Drug)Fluphenazine DecanoateThis compound (Calculated)Reference
Molecular Formula C22H26F3N3OSC32H44F3N3O2SC38H56F3N3O2S[4][6][7]
Molecular Weight 437.5 g/mol 591.77 g/mol ~675.9 g/mol [4][7][8]
Appearance SolidPale yellow, viscous oil or oily solidPredicted to be a waxy solid or highly viscous oil[9][10]
Melting Point 224-226 °C (as HCl salt)30-32 °CLower than decanoate, likely near room temp.[4][10]
Water Solubility 31.1 mg/L (at 37 °C)Practically insolublePractically insoluble[4][10]
Solubility (Organic) Freely soluble in alcoholVery soluble in ethanol, methylene chlorideVery soluble in nonpolar organic solvents[4][10]
pKa 7.97.32 (Predicted)Similar to decanoate[4][10]
LogP (Octanol/Water) 4.36Significantly higher than parentHigher than decanoate[10]

Pharmacology and Mechanism of Action

Mechanism of Action

The therapeutic effects of fluphenazine are not altered by esterification.[11] The active moiety remains fluphenazine. Its primary mechanism of action is the potent blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathways of the brain.[7][12][13] This antagonism reduces dopaminergic neurotransmission, which is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][12] Fluphenazine also exhibits antagonist activity at other receptors, including D1, alpha-1 adrenergic, muscarinic M1, and histamine H1 receptors, which contributes to its side effect profile.[2][7]

Pharmacokinetics: The Role of the Ester Chain

The defining feature of fluphenazine esters is their unique pharmacokinetic profile, which is a direct consequence of their chemical structure and formulation.

  • Administration & Depot Formation: Fluphenazine decanoate is dissolved in a sterile oil vehicle (typically sesame oil) and administered via deep intramuscular injection.[7][11] Once in the muscle tissue, the oil forms a localized, drug-rich depot.

  • Slow Release: Due to its high lipophilicity and low aqueous solubility, the fluphenazine decanoate molecules partition very slowly from the oil depot into the surrounding interstitial fluid. This slow diffusion out of the depot is the rate-limiting step for drug absorption.[7]

  • Hydrolysis & Activation: Once in the systemic circulation, the ester bond of fluphenazine decanoate is rapidly hydrolyzed by plasma and tissue esterases to release the pharmacologically active fluphenazine and decanoic acid.[7][12] This makes fluphenazine decanoate a prodrug.[7]

  • Sustained Therapeutic Levels: This process of slow release and subsequent activation results in sustained, stable plasma concentrations of active fluphenazine over a period of 2 to 4 weeks from a single injection, improving patient compliance compared to daily oral medication.[12] The half-life of fluphenazine decanoate is approximately 6-10 days.[2][7]

A hexadecanoate ester, with its longer 16-carbon chain, would be even more lipophilic. This would be expected to result in even slower partitioning from the oil depot, leading to a longer duration of action, potentially requiring administration every 4-6 weeks or longer.

G cluster_depot Intramuscular Depot (Oil Vehicle) cluster_circulation Systemic Circulation Depot Fluphenazine Decanoate (High Lipophilicity) Prodrug Fluphenazine Decanoate (Prodrug) Depot->Prodrug Slow Release (Rate-Limiting Step) Active Active Fluphenazine (D2 Antagonist) Prodrug->Active Rapid Hydrolysis (by Esterases) Brain Brain (Target Site) Active->Brain Crosses BBB

Caption: Pharmacokinetic pathway of Fluphenazine Decanoate.

Analytical Methodologies

The quantification of fluphenazine decanoate and its active metabolite in biological matrices is critical for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice.

Example Protocol: HPLC-UV Analysis of Fluphenazine Decanoate in a Formulation

This protocol describes a self-validating system for determining the concentration of fluphenazine decanoate in its oil-based formulation. The causality behind the choices is to ensure accurate separation and quantification.

Objective: To quantify the concentration of fluphenazine decanoate in a sesame oil vehicle.

Methodology:

  • Standard Preparation:

    • Accurately weigh ~25 mg of Fluphenazine Decanoate reference standard.

    • Dissolve in a suitable solvent like methanol to make a 100 mL stock solution (250 µg/mL). Causality: Methanol is chosen for its ability to readily dissolve the lipophilic ester.

    • Perform serial dilutions of the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation equivalent to ~2.5 mg of fluphenazine decanoate.

    • Dilute with hexane to 10 mL. Causality: Hexane is used to dilute the oil vehicle and precipitate the more polar drug.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate the hexane under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase. Causality: Reconstitution in the mobile phase ensures compatibility with the HPLC system and sharp peak shapes.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: A C18 column provides excellent retention and separation for lipophilic molecules like fluphenazine decanoate.

    • Mobile Phase: Acetonitrile:Water (85:15, v/v) with 0.1% trifluoroacetic acid (TFA). Causality: The high organic content (acetonitrile) is needed to elute the lipophilic analyte. TFA helps to protonate silanol groups and improve peak symmetry.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 254 nm. Causality: The phenothiazine ring system has a strong chromophore that absorbs well at this wavelength.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Perform a linear regression analysis (R² > 0.995).

    • Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.

G start Start: Oily Formulation Sample step1 Dilute with Hexane start->step1 step2 Vortex & Centrifuge step1->step2 step3 Evaporate Supernatant (N2) step2->step3 step4 Reconstitute in Mobile Phase step3->step4 step5 Inject into HPLC System step4->step5 end End: Quantify Concentration step5->end

Caption: Experimental workflow for HPLC sample preparation.

Safety and Handling

Fluphenazine decanoate is a potent pharmaceutical compound and should be handled with appropriate care.

  • Storage: Store protected from light at a controlled temperature, typically below -20°C for long-term storage of the pure substance.[4] The formulated injection is stored according to the manufacturer's instructions.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the pure substance or formulations.[14] Avoid inhalation of aerosols and skin contact.[14]

  • Toxicity: Fluphenazine can cause significant central nervous system and cardiovascular side effects. It is a known teratogen. Handle with caution, especially for individuals of childbearing potential.

Conclusion

Fluphenazine esters, particularly the decanoate, represent a significant advancement in the management of chronic psychosis by transforming a daily oral medication into a long-acting injectable formulation. This is achieved through a deliberate chemical modification—esterification with a long-chain fatty acid—that fundamentally alters the drug's physicochemical properties to favor slow release from an intramuscular depot. The resulting pharmacokinetic profile ensures sustained therapeutic drug levels, which can dramatically improve patient outcomes. While this compound is not a common variant, its theoretical properties underscore the direct and predictable relationship between the length of the ester chain, lipophilicity, and the duration of therapeutic action, offering a valuable lesson for future prodrug design and development.

References

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  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluphenazine Decanoate?
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Sources

An In-depth Technical Guide to Fluphenazine Hexadecanoate (CAS Number: 85137-32-2)

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of Fluphenazine Hexadecanoate, a long-acting injectable antipsychotic. This document synthesizes foundational knowledge of phenothiazines with specific insights into the development and characterization of long-chain fatty acid ester prodrugs.

Executive Summary

This compound is the hexadecanoate (palmitate) ester of fluphenazine, a potent first-generation antipsychotic of the phenothiazine class. As a long-acting injectable (LAI) prodrug, it is designed to provide sustained therapeutic concentrations of fluphenazine over an extended period, thereby improving medication adherence in patients with chronic psychotic disorders such as schizophrenia. The increased lipophilicity of the hexadecanoate moiety compared to the more commonly used decanoate ester suggests a potentially longer duration of action. This guide will delve into the physicochemical properties, synthesis, formulation considerations, analytical methodologies, and the pharmacological profile of this compound, drawing upon established principles of long-acting injectable drug design and data from its shorter-chain analogue, fluphenazine decanoate.

Introduction to Fluphenazine and the Rationale for Long-Acting Injectable Formulations

Fluphenazine is a well-established typical antipsychotic that primarily exerts its therapeutic effect through the potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This action helps to alleviate the positive symptoms of schizophrenia, including hallucinations and delusions.[1] However, like other first-generation antipsychotics, its use is associated with a risk of extrapyramidal side effects.[1]

A significant challenge in the management of chronic schizophrenia is medication non-adherence, which can lead to relapse and rehospitalization. Long-acting injectable formulations were developed to address this issue by providing a sustained release of the active drug from a depot injection site, ensuring continuous therapeutic coverage for several weeks.[1][2] The esterification of fluphenazine with a long-chain fatty acid, such as hexadecanoic acid, creates a highly lipophilic prodrug that is slowly released from an oily vehicle and subsequently hydrolyzed by endogenous esterases to the active fluphenazine moiety.[3]

Physicochemical Properties of this compound

While specific experimental data for this compound is scarce in publicly available literature, its physicochemical properties can be inferred from the known properties of fluphenazine and its decanoate ester, and the principles of lipid chemistry.

PropertyFluphenazineFluphenazine DecanoateThis compound (Predicted)
CAS Number 69-23-85002-47-185137-32-2
Molecular Formula C₂₂H₂₆F₃N₃OSC₃₂H₄₄F₃N₃O₂SC₃₈H₅₆F₃N₃O₂S
Molecular Weight 437.52 g/mol 591.8 g/mol 675.93 g/mol
Appearance SolidPale yellow-orange, viscous liquid or oily solid[4]Viscous, oily liquid or waxy solid
Solubility Insoluble in water; soluble in alcohol and chloroformVery soluble in chloroform, ether, cyclohexane, methanol, ethanol; Insoluble in water[4]Highly soluble in non-polar organic solvents and oils; Practically insoluble in water
LogP (Predicted) ~4.36~7.2-9.0[3]>9.0
Melting Point 224-226 °C (as dihydrochloride)[4]30-32 °C[4]Likely a low melting point solid or viscous liquid at room temperature

Causality Behind Physicochemical Properties: The esterification of fluphenazine with hexadecanoic acid significantly increases the molecule's lipophilicity and molecular weight. This high lipophilicity is the primary driver for its suitability as a long-acting injectable. It ensures slow partitioning from the oily vehicle into the surrounding aqueous environment of the muscle tissue, which is the rate-limiting step in its absorption.[5] The insolubility in water is crucial for preventing dose dumping and maintaining a stable depot at the injection site.

Synthesis and Manufacturing Considerations

The synthesis of this compound follows a standard esterification reaction.

Synthetic Pathway

The most direct synthetic route involves the reaction of fluphenazine with palmitoyl chloride (hexadecanoyl chloride) in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Synthesis Fluphenazine Fluphenazine Reaction Esterification Fluphenazine->Reaction PalmitoylChloride Palmitoyl Chloride PalmitoylChloride->Reaction Base Pyridine or Triethylamine Base->Reaction Solvent Anhydrous Aprotic Solvent (e.g., Toluene, Dichloromethane) Solvent->Reaction Product This compound Reaction->Product Byproduct Pyridinium Hydrochloride or Triethylammonium Hydrochloride Reaction->Byproduct Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Purified Fluphenazine Hexadecanoate Purification->FinalProduct

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol (Exemplary)
  • Dissolution: Dissolve fluphenazine in an anhydrous aprotic solvent such as toluene or dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a stoichiometric equivalent of a base, such as pyridine or triethylamine, to the reaction mixture.

  • Acylation: Slowly add a solution of palmitoyl chloride in the same solvent to the reaction mixture at a controlled temperature (typically 0-5 °C to manage the exothermic reaction).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with water to remove the hydrochloride salt of the base. Subsequently, wash with a dilute aqueous acid solution and then with a dilute aqueous base solution to remove any unreacted starting materials or byproducts. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude this compound using column chromatography on silica gel.

  • Final Product Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) and confirm its purity by HPLC.

Expertise in Experimental Choices: The choice of an aprotic solvent is critical to prevent hydrolysis of the highly reactive palmitoyl chloride. The use of an inert atmosphere minimizes the risk of oxidative degradation of the phenothiazine ring. Careful temperature control during the addition of the acyl chloride is necessary to prevent side reactions.

Formulation of Long-Acting Injectable Depot

The formulation of this compound as a long-acting injectable is designed to create a stable, sterile, and biocompatible depot from which the drug is slowly released.

Vehicle Selection

Given its high lipophilicity, this compound is formulated as a solution in a non-aqueous, biocompatible, and biodegradable oily vehicle. Sesame oil is a common vehicle for existing long-acting fluphenazine esters, such as the decanoate, and is a logical choice for the hexadecanoate.[2][6]

Excipients
  • Vehicle: Sesame oil (or other suitable vegetable oils like cottonseed or castor oil).[2]

  • Preservative: Benzyl alcohol is often included for its antimicrobial properties, especially in multi-dose vials.[6]

Manufacturing Process Workflow

FormulationWorkflow Start Start API This compound (API) Start->API Vehicle Sesame Oil (Vehicle) Start->Vehicle Preservative Benzyl Alcohol Start->Preservative Mixing Mixing under Inert Atmosphere API->Mixing Vehicle->Mixing Preservative->Mixing Filtration Sterile Filtration (0.22 µm filter) Mixing->Filtration Filling Aseptic Filling into Vials Filtration->Filling Sealing Stoppering and Capping Filling->Sealing QC Quality Control Testing Sealing->QC End Finished Product QC->End

Caption: Manufacturing workflow for this compound injection.

Analytical Methodologies

Robust analytical methods are essential for the quality control of both the active pharmaceutical ingredient (API) and the final drug product.

Identification
  • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): The retention time of the sample should match that of a reference standard.

Assay and Impurity Profiling
ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate)
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 30 - 40 °C
Detection UV at approximately 254 nm
Injection Volume 10 - 20 µL
Sample Preparation Dilution of the oily formulation in a suitable solvent (e.g., a mixture of hexane and isopropanol) followed by extraction of the analyte.

Rationale for Method Parameters: A C18 column is suitable for the separation of lipophilic compounds. A gradient elution is necessary to effectively separate the highly retained this compound from less retained impurities, such as free fluphenazine. UV detection at 254 nm is appropriate due to the chromophore in the phenothiazine ring system.

Potential Impurities

Potential impurities that should be monitored include:

  • Free fluphenazine

  • Fluphenazine sulfoxide (an oxidative degradation product)[]

  • Unreacted starting materials and reagents from the synthesis[]

  • By-products of the esterification reaction[]

Pharmacology and Pharmacokinetics

Mechanism of Action

This compound is a prodrug and is pharmacologically inactive until it is hydrolyzed to free fluphenazine.[3] Fluphenazine acts as a potent antagonist at dopamine D1 and D2 receptors.[1] Its antipsychotic effects are primarily attributed to the blockade of D2 receptors in the mesolimbic pathway.[1]

MoA Injection IM Injection of This compound in Oily Vehicle Depot Formation of Depot at Injection Site Injection->Depot Release Slow Release of Prodrug from Depot Depot->Release Hydrolysis Hydrolysis by Esterases Release->Hydrolysis ActiveDrug Active Fluphenazine Hydrolysis->ActiveDrug BBB Crosses Blood-Brain Barrier ActiveDrug->BBB Receptor Blocks Dopamine D2 Receptors in the Brain BBB->Receptor Effect Antipsychotic Effect Receptor->Effect

Caption: Mechanism of action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by slow absorption from the injection site, followed by hydrolysis to the active moiety.

Pharmacokinetic ParameterFluphenazine DecanoateThis compound (Projected)
Time to Peak Plasma Concentration (Tmax) of Fluphenazine 8-10 hours[8]Likely similar or slightly longer
Half-life of Fluphenazine (after depot injection) 7-10 days (single dose), up to 14 days (multiple doses)[3][5]Expected to be longer than the decanoate ester, potentially > 4 weeks
Duration of Action 2-4 weeks[1]Potentially 4-6 weeks or longer

"Flip-Flop" Kinetics: The rate of absorption of the prodrug from the depot is much slower than the rate of elimination of the active fluphenazine.[3] This results in "flip-flop" kinetics, where the apparent half-life of fluphenazine is determined by the absorption rate, not the elimination rate.[3] The increased lipophilicity of the hexadecanoate ester is expected to further slow its release from the oily depot, leading to a more prolonged duration of action compared to the decanoate ester.[3]

Clinical Considerations

This compound would be indicated for the long-term management of schizophrenia in patients who require continuous antipsychotic treatment and may have challenges with adherence to oral medication.[1] The potential for a longer dosing interval could offer further advantages in terms of patient convenience and reduced healthcare provider visits.

Adverse effects are expected to be consistent with those of fluphenazine, including extrapyramidal symptoms, tardive dyskinesia, and neuroleptic malignant syndrome.[9][10] Due to the long-acting nature of the formulation, adverse effects may be prolonged and more challenging to manage.

Conclusion

This compound represents a logical progression in the development of long-acting injectable antipsychotics, aiming to extend the duration of action and improve patient outcomes through enhanced medication adherence. While specific data for this particular ester is limited, a comprehensive understanding of its properties and performance can be extrapolated from the extensive knowledge of fluphenazine and its decanoate analogue. Further research and clinical studies are warranted to fully characterize the pharmacokinetic profile and clinical utility of this compound. This technical guide provides a solid foundation for researchers and drug development professionals embarking on the investigation and potential clinical application of this promising long-acting antipsychotic.

References

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  • Google Patents. (n.d.). Formulations comprising fluphenazine or derivatives thereof.
  • U.S. Food and Drug Administration. (n.d.). FLUPHENAZINE DECANOATE. accessdata.fda.gov. Retrieved February 6, 2026, from [Link]

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  • PubMed. (1977). [Comparison of the effects of pipothiazine palmitate and fluphenazine decanoate. Results of a multicenter double-blind trial]. Retrieved February 6, 2026, from [Link]

  • PubMed. (1981). Plasma Levels of Fluphenazine During Fluphenazine Decanoate Treatment in Schizophrenia. Retrieved February 6, 2026, from [Link]

  • Fresenius Kabi USA. (n.d.). Fluphenazine Decanoate. Retrieved February 6, 2026, from [Link]

  • Medscape. (n.d.). Modecate, Modecate Concentrate (fluphenazine) dosing, indications, interactions, adverse effects, and more. Retrieved February 6, 2026, from [Link]

  • Drugs.com. (2025, November 5). FluPHENAZine Monograph for Professionals. Retrieved February 6, 2026, from [Link]

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  • PubMed. (1973). A controlled one-year study of pipotiazine palmitate and fluphenazine decanoate in chronic schizophrenic syndromes. Evaluation of results at 6 and 12 months' trial. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (1975). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry. Retrieved February 6, 2026, from [Link]

  • Bioscience Biotechnology Research Communications. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Retrieved February 6, 2026, from [Link]

  • PubMed. (1978). A comparative study with pipothiazine palmitate and fluphenazine enanthate in the treatment of schizophrenic patients. Retrieved February 6, 2026, from [Link]

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An In-Depth Technical Guide to the Pharmacological Mechanism of Fluphenazine Hexadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: The Rationale for Long-Acting Prodrugs in Neuroleptic Therapy

The management of chronic schizophrenia is often complicated by medication non-adherence, which is a primary predictor of relapse and re-hospitalization. The development of long-acting injectable (LAI) antipsychotics represents a pivotal strategy to mitigate this challenge. By creating a prodrug form of a potent antipsychotic like fluphenazine, we can engineer a delivery system that ensures sustained therapeutic concentrations over weeks, thereby improving patient outcomes. This guide delves into the core pharmacological mechanisms of fluphenazine hexadecanoate, a representative long-chain ester prodrug. We will deconstruct its journey from a dormant ester in an oil-based depot to an active dopamine receptor antagonist at the synaptic cleft, providing the technical rationale behind its design and the experimental workflows required for its validation. While the decanoate ester of fluphenazine is more extensively documented, the principles outlined here for the hexadecanoate ester are mechanistically identical, with the longer fatty acid chain logically predicting an even more extended pharmacokinetic profile.

Molecular Architecture and Formulation Strategy

This compound is a chemical entity born from a strategic fusion of two molecules: the active antipsychotic, fluphenazine, and a 16-carbon saturated fatty acid, hexadecanoic acid (palmitic acid).

  • Fluphenazine: A high-potency typical antipsychotic of the phenothiazine class. Its therapeutic efficacy is derived from its potent antagonism of dopamine D2 receptors.[1][2]

  • Hexadecanoic Acid: A long-chain fatty acid. Its role is not pharmacological but pharmaceutical. By forming an ester linkage with the terminal hydroxyl group of fluphenazine's side chain, it dramatically increases the molecule's lipophilicity.

This esterification is the cornerstone of the prodrug design. The resulting molecule is extremely hydrophobic, rendering it very poorly soluble in aqueous environments like blood and interstitial fluid.[3] To administer this lipophilic compound, it is dissolved in a sterile, non-aqueous vehicle, typically sesame oil.[4][5] This complete formulation—the this compound prodrug dissolved in an oil vehicle—is what constitutes the final depot injection product.

Pharmacokinetics: A Two-Stage Mechanism of Sustained Release

The clinical utility of this compound is entirely dependent on its unique pharmacokinetic profile, which can be understood as a "flip-flop" model where the slow absorption from the depot site, not the drug's elimination, becomes the rate-limiting step for its presence in the body.[6][7]

Stage 1: Depot Formation and Passive Diffusion

Upon deep intramuscular injection, the oil vehicle containing the dissolved prodrug forms a localized reservoir or "depot" within the muscle tissue.[6] The highly lipophilic this compound has a strong preference for remaining in this oil phase. However, a slow, concentration-gradient-driven partitioning occurs at the oil-water interface between the depot and the surrounding aqueous interstitial fluid. This process is the first and most critical rate-limiting step, governing the slow release of the prodrug from the injection site into systemic circulation.[8] The length of the fatty acid chain is directly proportional to the duration of action; a longer chain like hexadecanoate results in higher lipophilicity and thus a slower rate of partitioning compared to shorter esters like enanthate or decanoate.[3][9]

Stage 2: Enzymatic Bioactivation

Once the intact ester prodrug enters the bloodstream, it is still pharmacologically inactive. Its conversion to the active moiety, fluphenazine, is catalyzed by ubiquitous endogenous enzymes.

  • Catalyst: Non-specific carboxylesterases present in blood, the liver, and other tissues.[3]

  • Reaction: These enzymes hydrolyze the ester bond, cleaving the hexadecanoate chain and liberating the active fluphenazine.[3][10]

This enzymatic conversion is typically rapid once the prodrug is accessible in the aqueous environment of the plasma. Therefore, the rate at which active fluphenazine appears in the circulation is almost entirely dictated by the slow release from the oily depot.[11]

Prodrug_Activation_Pathway cluster_depot Intramuscular Depot cluster_circulation Systemic Circulation (Aqueous) Prodrug_Depot This compound (in Sesame Oil Vehicle) Prodrug_Circ This compound Prodrug_Depot->Prodrug_Circ Rate-Limiting Step: Slow Partitioning & Diffusion Active_Drug Active Fluphenazine Prodrug_Circ->Active_Drug Rapid Enzymatic Hydrolysis (Carboxylesterases) Metabolite Hexadecanoic Acid

Caption: Prodrug activation pathway of this compound.

Pharmacodynamics: Target Engagement by the Active Moiety

The entire pharmacokinetic strategy is designed to deliver one molecule to its target: active fluphenazine. The therapeutic effects of fluphenazine are exerted through its interaction with multiple neurotransmitter systems in the central nervous system (CNS).[12]

  • Primary Mechanism: The antipsychotic action is primarily attributed to potent, high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[1][2][13] In psychosis, this pathway is characterized by hyperactivity of dopaminergic signaling; by blocking D2 receptors, fluphenazine reduces this overactivity, thereby alleviating positive symptoms like hallucinations and delusions.[12][14]

  • Secondary Receptor Interactions: Fluphenazine also exhibits affinity for other receptors, which contributes to both its therapeutic profile and its side effects.[12]

    • Serotonin (5-HT2) Receptors: Antagonism may contribute to its antipsychotic effects and potentially mitigate some extrapyramidal side effects.[12]

    • Alpha-1 Adrenergic Receptors: Blockade is associated with side effects such as orthostatic hypotension.[1]

    • Histamine (H1) Receptors: Antagonism contributes to sedative side effects.[12]

    • Muscarinic Acetylcholine Receptors: Blockade leads to anticholinergic side effects like dry mouth and constipation.[1][12]

Synaptic_Mechanism cluster_synapse Synaptic Cleft Presynaptic Presynaptic Dopaminergic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signal Signal Transduction (Reduced) D2_Receptor->Signal Leads to Fluphenazine Active Fluphenazine Fluphenazine->D2_Receptor Blocks (Antagonism)

Caption: Synaptic mechanism of action of active fluphenazine.

Experimental Validation Protocols

To validate the proposed mechanism, a series of well-defined experiments are essential. These protocols form a self-validating system, confirming each step from prodrug conversion to target engagement.

Protocol 1: In Vitro Prodrug Hydrolysis Assay
  • Objective: To confirm and quantify the enzymatic conversion of this compound to active fluphenazine.

  • Methodology:

    • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Reaction Mixture: In a temperature-controlled environment (37°C), add a small aliquot of the prodrug stock solution to a buffered solution (pH 7.4) containing the enzyme source (e.g., human plasma, liver microsomes, or purified carboxylesterase).

    • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.

    • Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

    • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentrations of both the remaining prodrug and the newly formed fluphenazine using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[2]

    • Data Analysis: Plot the concentration of fluphenazine versus time to determine the rate of hydrolysis. Calculate the in vitro half-life (t½) of the prodrug under these conditions.

Protocol 2: Pharmacokinetic Profiling in an Animal Model
  • Objective: To characterize the in vivo release, absorption, and conversion of the prodrug, demonstrating its long-acting profile.

  • Methodology:

    • Animal Model: Utilize a suitable species, such as Sprague-Dawley rats.

    • Administration: Administer a single intramuscular injection of the this compound formulation.

    • Blood Sampling: Collect serial blood samples via a cannulated vessel at predetermined time points (e.g., 1, 6, 24, 48, 96 hours, and then daily or weekly for several weeks).

    • Plasma Processing: Process the blood samples to isolate plasma and store them at -80°C until analysis.

    • Bioanalysis: Quantify the plasma concentrations of both this compound and active fluphenazine using a validated LC-MS/MS assay, as described in the previous protocol.

    • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to plot the plasma concentration-time curves and calculate key parameters.

PK_Workflow Dosing 1. IM Dosing (Animal Model) Sampling 2. Serial Blood Sampling Dosing->Sampling Processing 3. Plasma Separation Sampling->Processing Analysis 4. LC-MS/MS Quantification Processing->Analysis Modeling 5. PK Parameter Calculation Analysis->Modeling

Caption: Experimental workflow for pharmacokinetic analysis.

Quantitative Data Summary

The following tables summarize the expected pharmacokinetic and pharmacodynamic parameters. Data are based on the well-studied fluphenazine decanoate as a proxy, with the expectation that the hexadecanoate ester would exhibit a longer half-life and time to peak concentration.

Table 1: Comparative Pharmacokinetic Parameters

ParameterOral Fluphenazine HClFluphenazine Decanoate (IM)This compound (IM, Projected)
Time to Peak (Tmax) 2-4 hours24-72 hours[15]> 72 hours
Apparent Half-Life (t½) 14-16 hours[1]6-10 days[1]> 10 days
Dosing Interval 2-3 times daily[3]Every 2-4 weeks[13]Every 4-6 weeks or longer
Bioavailability Variable (first-pass metabolism)[12]High (bypasses first-pass)[6]High (bypasses first-pass)[6]

Table 2: Receptor Binding Profile of Active Fluphenazine

Receptor TargetActionSignificance
Dopamine D2 Potent Antagonist[2]Primary antipsychotic effect[16]
Serotonin 5-HT2A Antagonist[12]Contributes to antipsychotic efficacy
Alpha-1 Adrenergic Antagonist[1]Orthostatic hypotension side effect
Histamine H1 Antagonist[12]Sedation side effect
Muscarinic M1 Antagonist[1]Anticholinergic side effects

Conclusion

The pharmacological mechanism of this compound is a classic and elegant example of prodrug design aimed at solving a critical clinical problem. By reversibly masking the active fluphenazine with a long-chain fatty acid, a highly lipophilic and inactive molecule is created. When formulated in an oil vehicle for intramuscular injection, this prodrug establishes a depot from which it slowly leaches into the circulation. Subsequent and rapid enzymatic hydrolysis by systemic esterases liberates the active fluphenazine, which then engages its primary target, the dopamine D2 receptor, in the CNS. This multi-step, rate-limited process transforms a drug requiring multiple daily doses into a therapeutic agent that can be administered once every several weeks, providing the pharmacokinetic foundation for improved medication adherence and sustained management of psychosis.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluphenazine Hydrochloride?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluphenazine Decanoate?
  • Samara, E., & Qureshi, S. (n.d.). Fluphenazine decanoate (depot)
  • HealthyPlace. (n.d.). Fluphenazine Decanoate Full Prescribing Information.
  • Singh, H., & Tartar, J. (2023). Fluphenazine.
  • Journal of Medicinal and Medical Chemistry. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods.
  • U.S. Food and Drug Administration. (n.d.). FLUPHENAZINE DECANOATE.
  • Patsnap Synapse. (2023, October 3). Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target.
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  • Google Patents. (n.d.). Enzymatic ester hydrolysis.
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Technical Guide: Fluphenazine Hexadecanoate as a Long-Acting Antipsychotic Depot Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The "Molecular Anchor" Hypothesis

The clinical utility of long-acting injectable (LAI) antipsychotics is governed by the "flip-flop" pharmacokinetic model, where the rate of absorption (


) is significantly slower than the rate of elimination (

).[1] For fluphenazine, this is achieved by esterification of the hydroxyl group with a fatty acid.

While Fluphenazine Decanoate (C10) is the current gold standard, offering a 2–4 week dosing interval, adherence data suggests a clinical need for dosing intervals exceeding 4 weeks. Fluphenazine Hexadecanoate (Palmitate, C16) represents a high-potential candidate to bridge this gap. By increasing the carbon chain length from 10 to 16, we theoretically increase the partition coefficient (LogP), thereby reducing the solubility of the prodrug in the interstitial fluid and slowing the partitioning rate from the oil vehicle.

This guide outlines the development pathway for this compound, focusing on synthesis, formulation engineering, and pharmacokinetic validation.

Chemical Engineering & Synthesis

Objective: Synthesize this compound (FP) with >99% purity and <0.1% free acid content to prevent premature hydrolysis.

Reaction Mechanism

The synthesis utilizes a nucleophilic acyl substitution (esterification) between the primary alcohol of the fluphenazine base and palmitoyl chloride.

Critical Control Point (CCP): Moisture control is paramount. Palmitoyl chloride hydrolyzes rapidly in moist air to form palmitic acid, which is difficult to separate from the final ester and can catalyze degradation in the final depot.

Visualization: Synthetic Pathway

SynthesisPathway Flu Fluphenazine Base (C22H26F3N3OS) Inter Tetrahedral Intermediate Flu->Inter + TEA / Dry Acetone Palm Palmitoyl Chloride (C16H31ClO) Palm->Inter Prod This compound (C38H56F3N3O2S) Inter->Prod Elimination Byprod HCl (Scavenged) Inter->Byprod

Caption: Nucleophilic acyl substitution pathway for the synthesis of this compound.

Synthesis Protocol (Bench Scale)

Reagents:

  • Fluphenazine Base (dried in vacuo)

  • Palmitoyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or Pyridine

  • Solvent: Anhydrous Acetone or Toluene

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with anhydrous acetone under a nitrogen blanket. Add Fluphenazine base and stir until dissolved.

  • Scavenger Addition: Add Triethylamine (TEA). This acts as an acid scavenger to neutralize the HCl by-product.

  • Acylation: Add Palmitoyl Chloride dropwise over 30 minutes, maintaining temperature at 0–5°C to suppress side reactions.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 2–4 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).

  • Quench: Quench reaction with ice-cold water.

  • Extraction: Extract the ester into Dichloromethane (DCM). Wash organic layer with 5% NaHCO3 (to remove palmitic acid) and brine.

  • Purification: Dry over MgSO4 and concentrate. Recrystallize from ethanol/hexane to obtain the waxy solid ester.

Formulation Science

The Vehicle System

The release rate is not solely intrinsic to the molecule; it is a function of the Drug-Oil Partition Coefficient .

ParameterFluphenazine Decanoate (Standard)This compound (Candidate)Impact
Chain Length C10C16Increased hydrophobicity
Predicted LogP ~5.6~8.2Slower partitioning into aqueous phase
Melting Point 30–35°C45–50°CPotential for microcrystalline depot issues
Vehicle Sesame OilSesame Oil / ViscoleoViscosity modulation required
Formulation Protocol

Target Concentration: 25 mg/mL to 100 mg/mL (High concentration is feasible due to lipophilicity).

  • Vehicle Preparation: Sterilize Sesame Oil (USP grade) via dry heat (160°C for 2 hours) to depyrogenate and remove residual moisture.

  • Dissolution: Heat oil to 50°C (above the MP of Hexadecanoate). Add the ester and stir under nitrogen until clear.

  • Stabilization: Add Benzyl Alcohol (1.5% v/v) as a preservative and solubilizer.

  • Filtration: Filter through a 0.22 µm PVDF membrane (hydrophobic) for sterilization.

Pharmacokinetic Mechanism (The "Flip-Flop" Model)

The defining characteristic of this depot is that the absorption half-life (


) is greater than the elimination half-life (

)
.[1]

The Hexadecanoate ester is biologically inactive. It must:

  • Partition from the oil depot into the lymphatic/interstitial fluid.

  • Hydrolyze via esterases (in plasma/tissue) to release the active Fluphenazine base.[2]

Visualization: PK Compartment Model

PKModel Depot Oil Depot (Muscle) This compound Interface Tissue Interface (Rate Limiting Step) Depot->Interface Slow Partitioning (k_a) Central Central Circulation (Hydrolysis -> Active Drug) Interface->Central Hydrolysis Receptors D2 Receptors (Brain) Central->Receptors Distribution Elim Metabolism/Excretion Central->Elim Elimination (k_e)

Caption: Flip-flop kinetic model. The depot-to-interface partitioning (


) determines the overall duration of action.

Validation Protocols

To validate the "Longer-Acting" hypothesis, you must prove that the release rate of Hexadecanoate is statistically slower than Decanoate.

In Vitro Release Testing (IVRT) - Modified Dialysis Method

Standard dissolution apparatus (USP 1 or 2) is unsuitable for oil depots. Use a dialysis bag method to simulate the depot-tissue interface.

Protocol:

  • Membrane: Regenerated cellulose dialysis tubing (MWCO 12-14 kDa).

  • Donor Phase: 1 mL of this compound in Sesame Oil (equivalent to 25 mg active).

  • Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 + 0.5% Tween 80 (to maintain sink conditions) + 0.02% Sodium Azide.

  • Conditions: 37°C, constant agitation (100 rpm).

  • Sampling: Withdraw 1 mL receptor fluid at 24h intervals for 14 days. Replenish with fresh buffer.

  • Analysis: HPLC-UV at 254 nm.

  • Success Criteria: The Hexadecanoate release curve should show a lower slope (release rate constant) compared to a Decanoate control running in parallel.

In Vivo PK Study Design (Rat Model)

Design: Parallel group, single-dose IM study.

  • Group A: Fluphenazine Decanoate (25 mg/kg).

  • Group B: this compound (molar equivalent).

  • Sampling: Tail vein blood at Days 1, 3, 7, 14, 21, 28, 42, 56.

  • Analysis: LC-MS/MS detecting Fluphenazine Base (active) and the Ester (prodrug).

  • Key Metric: Mean Residence Time (MRT) and Terminal Half-life (

    
    ).
    

References

  • Jann, M. W., et al. (1985). "Clinical pharmacokinetics of the depot antipsychotics." Clinical Pharmacokinetics. Link

  • Marder, S. R., et al. (1989). "Fluphenazine decanoate (depot) and enanthate for schizophrenia."[3][4][5] Cochrane Database of Systematic Reviews. Link

  • Curry, S. H., & Whelpton, R. (1979).[6] "Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man." British Journal of Clinical Pharmacology. Link

  • Remington. (2020). The Science and Practice of Pharmacy, 23rd Edition. Pharmaceutical Press.
  • Altamura, A. C., et al. (2003). "Plasma concentrations of fluphenazine and its metabolites in patients treated with fluphenazine decanoate." International Clinical Psychopharmacology. Link

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The Labyrinth of Form: A Technical Guide to the Thermodynamic Stability of Fluphenazine Hexadecanoate Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide delves into the critical yet often overlooked aspect of solid-state chemistry in long-acting injectable antipsychotics: the thermodynamic stability of fluphenazine hexadecanoate polymorphs. As the pharmaceutical industry increasingly relies on complex formulations to enhance therapeutic efficacy and patient compliance, a profound understanding of the physical forms of active pharmaceutical ingredients (APIs) is paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, dissolution rate, bioavailability, and stability.[1][2] For a long-acting injectable like this compound, where consistent drug release is critical, ensuring the use of the most stable polymorphic form is not just a matter of quality control, but of therapeutic success.

This document provides a comprehensive framework for elucidating the thermodynamic relationships between the potential polymorphs of this compound. It is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

The Phenomenon of Polymorphism: A Primer

Polymorphism arises from different arrangements of molecules in the crystal lattice, leading to distinct physical and chemical properties.[2] These different forms, or polymorphs, can be broadly classified into two categories based on their thermodynamic relationship:

  • Monotropes: One polymorph is the most stable form at all temperatures below the melting point, while the other forms are metastable. The metastable forms will, under appropriate conditions, convert to the stable form.

  • Enantiotropes: The stability of the polymorphs is dependent on temperature. One form is stable below a certain transition temperature, while another form is stable above it.

The thermodynamic stability relationship between polymorphs is governed by their Gibbs free energy. The polymorph with the lowest Gibbs free energy at a given temperature and pressure is the most stable.[3]

Identifying and Characterizing this compound Polymorphs: An Experimental Workflow

A systematic approach is essential for the comprehensive characterization of this compound polymorphs. The following workflow outlines the key experimental techniques and the rationale behind their application.

G cluster_0 Polymorph Screening cluster_1 Characterization cluster_2 Thermodynamic Stability Assessment SolventCrystallization Solvent Crystallization (Various Solvents & Conditions) PXRD Powder X-Ray Diffraction (PXRD) SolventCrystallization->PXRD Identify Crystal Forms ThermalMethods Thermal Methods (Melt Crystallization, Sublimation) ThermalMethods->PXRD MechanicalStress Mechanical Stress (Grinding, Milling) MechanicalStress->PXRD DSC_TGA Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) PXRD->DSC_TGA Correlate Crystalline Form with Thermal Behavior Spectroscopy Vibrational Spectroscopy (FTIR, Raman) DSC_TGA->Spectroscopy Solubility Solubility & Dissolution Studies DSC_TGA->Solubility Determine Thermodynamic Parameters Microscopy Hot-Stage Microscopy (HSM) Spectroscopy->Microscopy SlurryConversion Slurry Conversion Experiments Solubility->SlurryConversion Confirm Stability Relationship ThermodynamicRules Application of Thermodynamic Rules (Heat of Fusion Rule) SlurryConversion->ThermodynamicRules G cluster_0 Solubility vs. Temperature cluster_1 cluster_2 a b h a->h c d e f g l f->l i o h->o j k m r l->r n t o->t p q s x r->x intersection y t->y u v w dd x->dd z aa bb cc ee label_form1 Form I (Stable at higher temp) label_form2 Form II (Stable at lower temp) temp_low Low temp_high High sol_low Low sol_high High

Figure 2: A van't Hoff plot illustrating the solubility of two enantiotropic polymorphs as a function of temperature.

Slurry Conversion Experiments

Slurry conversion experiments provide definitive evidence of the thermodynamic stability relationship. In this method, a mixture of two polymorphs is stirred in a solvent in which they are sparingly soluble. Over time, the metastable form will dissolve and recrystallize as the more stable form. Monitoring the solid phase by PXRD will reveal the direction of transformation.

Protocol: Slurry Conversion Experiment

  • Preparation: Prepare a saturated solution of this compound in a relevant solvent (e.g., sesame oil) at the desired temperature.

  • Addition of Polymorphs: Add an excess of a 1:1 mixture of Form I and Form II to the saturated solution.

  • Equilibration: Stir the slurry at a constant temperature for a defined period (e.g., 24, 48, 72 hours).

  • Sampling: At each time point, withdraw a small aliquot of the solid material.

  • Analysis: Analyze the solid phase by PXRD to determine the relative amounts of each polymorph.

Thermodynamic Rules

Several empirical rules can provide a preliminary assessment of the thermodynamic relationship between polymorphs based on thermal data:

  • Heat of Fusion Rule: For an enantiotropic system, the polymorph with the higher melting point will have the lower heat of fusion. [4]For a monotropic system, the higher melting polymorph will have the higher heat of fusion. Based on the hypothetical data in the table above, the relationship between Form I and Form II would be predicted to be monotropic, with Form I being the stable form.

Implications for Drug Development and Manufacturing

The identification of the most thermodynamically stable polymorph of this compound is a critical milestone in the drug development process. The use of a metastable form in a long-acting injectable formulation could lead to a gradual conversion to the more stable, less soluble form, potentially altering the drug release profile and compromising therapeutic efficacy.

Therefore, robust solid-state characterization and stability studies are essential to:

  • Select the optimal polymorph for development: This ensures consistent product performance and bioavailability.

  • Develop a robust crystallization process: This guarantees the consistent production of the desired polymorph.

  • Establish appropriate storage conditions: This prevents any unwanted polymorphic transformations during the product's shelf life.

Conclusion

The thermodynamic stability of this compound polymorphs is a complex but manageable aspect of pharmaceutical development. A systematic and multi-technique approach, as outlined in this guide, is essential for a comprehensive understanding of the solid-state landscape of this important long-acting antipsychotic. By investing in thorough polymorphic screening and characterization, researchers and drug development professionals can mitigate risks, ensure product quality, and ultimately deliver safer and more effective treatments to patients.

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  • Preparation and characterization of polymorphs of the glucocorticoid deflazacort. (2014). PubMed. [Link]

  • Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. (n.d.). OPUS. [Link]

  • Consideration of Long-Acting Injectable Antipsychotics for Polypharmacy Regimen in the Treatment of Schizophrenia: Put It on the Table or Not?. (n.d.). PMC. [Link]

  • Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening. (n.d.). Pharmaceutical Technology. [Link]

  • High-Pressure Thermophysical Properties of Eight Paraffinic, Naphthenic, Polyalphaolefin and Ester Base Oils. (2023). MDPI. [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for Fluphenazine Hexadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Fluphenazine Hexadecanoate (Fluphenazine Palmitate) represents a novel or specialized long-acting prodrug of the phenothiazine antipsychotic fluphenazine. While the Decanoate (C10) and Enanthate (C7) esters are pharmacopoeial standards, the Hexadecanoate (C16) ester presents unique analytical challenges due to its extreme lipophilicity.

This guide outlines a robust High-Performance Liquid Chromatography (HPLC) method development strategy. Unlike standard protocols for the hydrochloride salt, this method addresses the critical "hydrophobicity trap"—the difficulty of eluting a C16-ester from a C18 stationary phase without co-eluting with the oil vehicle (often sesame or coconut oil).

Key Technical Challenges:

  • Extreme Retention: The C16 chain increases LogP significantly compared to the Decanoate, requiring high-strength organic modifiers (Acetonitrile/THF).

  • Matrix Interference: Separating a lipophilic drug from a lipophilic oil vehicle requires precise gradient control or specific extraction techniques.

  • Solubility: The analyte is insoluble in standard aqueous mobile phases, necessitating non-aqueous or high-organic sample diluents.

Physicochemical Profile & Chromatographic Strategy[1][2][3][4][5][6]

Understanding the molecule is the first step in method design.

ParameterFluphenazine Decanoate (Standard)This compound (Target)Impact on HPLC
Ester Chain C10 (Capric Acid)C16 (Palmitic Acid)Drastically increased retention time.
LogP (Approx) ~5.5 - 6.0~7.5 - 8.5Requires stronger elution solvent (ACN > MeOH).
Solubility Oils, Ethanol, AcetoneOils, Hexane, THF, DCMSample diluent must be compatible with Mobile Phase B.
UV Max ~254-260 nm~254-260 nmPhenothiazine ring remains the chromophore.
Method Development Logic Flow

The following decision tree illustrates the critical choices made to accommodate the C16 ester.

MethodLogic Start Analyte: this compound (C16) PropCheck Assess Lipophilicity (LogP > 7) Start->PropCheck ColChoice Stationary Phase Selection PropCheck->ColChoice C18 C18 (Standard) High Retention ColChoice->C18 Possible C8 C8 or C4 Reduced Retention ColChoice->C8 Preferred for C16 MobilePhase Mobile Phase Strategy C18->MobilePhase C8->MobilePhase Gradient Gradient Elution (Required for Oil Matrix) MobilePhase->Gradient Isocratic Isocratic High % Organic (Risk: Broad Peaks) Detection UV Detection @ 254nm Gradient->Detection

Figure 1: Strategic decision pathway for analyzing highly lipophilic esters.

Protocol 1: Sample Preparation (Oil Depot Formulation)

Direct injection of oil formulations is possible but degrades column life. A Liquid-Liquid Extraction (LLE) or a "Dilute-and-Shoot" with strong solvents is recommended.

Objective: Solubilize the hexadecanoate ester while ensuring compatibility with the HPLC mobile phase.

Reagents
  • Solvent A: Acetonitrile (HPLC Grade)[1]

  • Solvent B: 2-Propanol (IPA) or Tetrahydrofuran (THF) – Required to solubilize the C16 chain and oil.

  • Internal Standard (Optional): Fluphenazine Decanoate (if available) serves as an excellent structural analog IS.

Workflow Steps
  • Weighing: Accurately weigh 1.0 mL (approx. 900 mg) of the oil formulation into a 50 mL volumetric flask.

  • Dissolution: Add 10 mL of THF or IPA . Sonicate for 10 minutes to ensure complete dissolution of the oil and drug.

  • Dilution: Make up to volume with Acetonitrile .

    • Note: The small amount of THF/IPA aids solubility, while the bulk Acetonitrile matches the mobile phase.

  • Filtration: Filter through a 0.45 µm PTFE (Teflon) syringe filter.

    • Warning: Do not use Nylon filters; they may bind lipophilic esters or degrade in THF.

  • Final Dilution: Dilute an aliquot 1:10 with Mobile Phase B (Acetonitrile) to reach the target concentration (e.g., 50 µg/mL).

SamplePrep OilSample Oil Depot Formulation Solubilize Add 10mL THF/IPA (Break Oil Matrix) OilSample->Solubilize Dilute Dilute to Vol with ACN Solubilize->Dilute Filter Filter 0.45µm PTFE Dilute->Filter Inject HPLC Injection Filter->Inject

Figure 2: Sample preparation workflow ensuring lipid solubility and filtration.[2]

Protocol 2: Instrumental Parameters (The Method)

This method uses a C8 column to reduce the excessive retention time caused by the hexadecanoate chain, combined with a high-strength organic gradient.

Chromatographic Conditions
ParameterSettingRationale
Column C8 (Octyl) or C18 (Wide Pore), 150 x 4.6 mm, 5 µmC8 provides adequate retention for the C16 ester without the excessive run times of C18.
Mobile Phase A 0.1% TFA in WaterAcidic pH suppresses silanol activity; keeps piperazine ring protonated (improves peak shape).
Mobile Phase B Acetonitrile : IPA (90:10 v/v)ACN is the main driver; IPA ensures elution of the long fatty chain and cleans oil residue.
Flow Rate 1.2 mL/minSlightly higher flow to expedite elution of late peaks.
Temperature 40°CElevated temperature lowers viscosity and improves mass transfer for large molecules.
Detection UV @ 254 nmMax absorption for the phenothiazine nucleus.
Injection Vol 10 - 20 µLStandard volume.
Gradient Program

The gradient is aggressive to ensure the C16 ester elutes and the column is cleaned of the oil vehicle.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Organic)Event
0.0 4060Initial hold
2.0 4060Isocratic hold
12.0 595Linear ramp to elute Hexadecanoate
18.0 0100Wash Step: Remove oil matrix
20.0 0100Hold Wash
20.1 4060Return to initial
25.0 4060Re-equilibration

Expected Retention Time: this compound should elute between 10–14 minutes . The oil vehicle (triglycerides) will elute during the 100% B wash (18–20 min).

Validation & Troubleshooting

Critical Validation Parameters (USP <1225>)
  • Specificity: Inject a "Placebo" (sesame oil without drug) extracted via Protocol 1. Ensure no peaks interfere at the retention time of the Hexadecanoate.

  • Linearity: Prepare standards in ACN ranging from 10 µg/mL to 200 µg/mL.

    
     should be > 0.999.[3][4]
    
  • Carryover: Because the analyte is highly lipophilic, it may stick to the injector loop. Inject a blank (100% ACN) after the highest standard. If carryover > 0.1%, increase the needle wash solvent strength (e.g., 50:50 MeOH:THF).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction with residual silanols.Add 5mM Ammonium Acetate to Mobile Phase A or use a "Base Deactivated" (BD) column.
Drifting Baseline Oil accumulation on the column.Increase the "Wash Step" (100% B) duration or inject a THF bolus periodically to clean the column.
Double Peaks Hydrolysis of the ester.Ensure samples are prepared fresh. Fluphenazine esters can hydrolyze to free Fluphenazine (early eluting peak).
No Elution Analyte too retained.Switch to a C4 column or increase IPA content in Mobile Phase B to 20%.

References

The following references provide the foundational methodology for phenothiazine ester analysis, upon which this hexadecanoate-specific protocol is built.

  • World Health Organization (WHO). The International Pharmacopoeia: Fluphenazine Decanoate Injection. Available at: [Link] (Accessed Oct 2023).

  • Heydari, R. (2021). HPLC Method Development for Phenothiazine Derivatives. ResearchGate.[3] Available at: [Link] (Accessed Oct 2023).

  • Skoog, D. A., et al.Principles of Instrumental Analysis. (Standard text for RP-HPLC mechanisms regarding lipophilic retention).

Note: Specific literature on the "Hexadecanoate" ester is rare; this method is an adaptation of the standard Decanoate protocols, modified for higher lipophilicity (LogP).

Sources

Preparation of fluphenazine hexadecanoate reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Certification of Fluphenazine Hexadecanoate Reference Standards

Abstract

This application note details the protocol for the synthesis, purification, and certification of This compound (Fluphenazine Palmitate; CAS 85137-32-2) as a primary reference standard. While Fluphenazine Decanoate and Enanthate are common pharmacopeial depots, the Hexadecanoate ester serves as a critical impurity standard and a research tool for ultra-long-acting formulation development. This guide provides a self-validating workflow to achieve


 purity, essential for quantitative analytical applications.

Introduction & Strategic Rationale

In the development of long-acting injectable (LAI) antipsychotics, esterification of the phenothiazine hydroxyl group dictates the release kinetics. This compound (


) possesses a longer aliphatic chain (

) compared to the standard Decanoate (

), theoretically offering higher lipophilicity (

) and extended release profiles.[1]

Why this Reference Standard is Critical:

  • Impurity Profiling: Palmitic acid is a common contaminant in decanoic acid feedstocks. Consequently, this compound is a potential "Process-Related Impurity" in commercial Fluphenazine Decanoate batches.

  • Prodrug Research: It serves as a benchmark for developing next-generation hydrophobic prodrugs.

Retrosynthetic Analysis & Reagent Selection

To produce a certified reference material (CRM), we utilize a Schotten-Baumann esterification approach under anhydrous conditions. This method is preferred over enzymatic routes for standard preparation due to its high conversion rates and ease of purification.

  • Precursor A: Fluphenazine Base (liberated from Dihydrochloride salt).

  • Precursor B: Palmitoyl Chloride (Hexadecanoyl chloride).

  • Catalyst/Base: Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP).[1]

  • Solvent: Dichloromethane (DCM) (anhydrous).[1]

Reaction Scheme:


[1]

Experimental Protocols

Protocol A: Preparation of Fluphenazine Base

Note: Commercial Fluphenazine is often supplied as the dihydrochloride salt (


). It must be neutralized before esterification.[1]
  • Dissolution: Dissolve 5.0 g of Fluphenazine Dihydrochloride in 50 mL of HPLC-grade water.

  • Neutralization: Slowly add 10% NaOH solution while stirring until pH reaches 10–11. The solution will become cloudy as the free base precipitates.

  • Extraction: Extract the aqueous mixture with

    
     mL of Dichloromethane (DCM).
    
  • Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (

    
    ), and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure to yield a viscous yellow oil (Fluphenazine Base).[2] Verify moisture content is

    
     by Karl Fischer titration before proceeding.
    
Protocol B: Synthesis of this compound
ParameterSpecification
Scale 2.0 g (Fluphenazine Base)
Limiting Reagent Fluphenazine Base (4.57 mmol)
Acylating Agent Palmitoyl Chloride (5.50 mmol, 1.2 eq)
Base Triethylamine (6.85 mmol, 1.5 eq)
Temperature

Time 4–6 Hours

Step-by-Step Procedure:

  • Setup: Purge a 100 mL round-bottom flask with dry Nitrogen. Add 2.0 g of Fluphenazine Base and 20 mL of anhydrous DCM.

  • Activation: Add 0.7 mL of Triethylamine (TEA) and a catalytic amount (10 mg) of DMAP. Cool the mixture to

    
     in an ice bath.
    
  • Addition: Dissolve 1.51 g of Palmitoyl Chloride in 5 mL anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes to prevent exotherms.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: DCM:MeOH 95:5). The starting material (

    
    ) should disappear, replaced by the non-polar ester (
    
    
    
    ).
  • Quenching: Quench the reaction by adding 10 mL of saturated Sodium Bicarbonate (

    
    ) solution.
    
Protocol C: Purification (The "Reference Grade" Standard)

Crude yield is insufficient for reference standards. Two-stage purification is mandatory.

Stage 1: Flash Column Chromatography

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Eluent Gradient: Start with 100% DCM, then graduate to 98:2 DCM:Methanol.

  • Collection: Collect fractions containing the high-

    
     spot. Evaporate to dryness.
    

Stage 2: Recrystallization [2]

  • Solvent: Acetone/Hexane (1:1 v/v) or pure Methanol.

  • Method: Dissolve the semi-solid residue in minimal hot solvent (

    
    ). Cool slowly to 
    
    
    
    overnight.
  • Result: this compound typically crystallizes as a waxy white-to-pale-yellow solid.[1]

  • Drying: Dry under high vacuum (0.1 mbar) at

    
     for 24 hours to remove residual solvents.
    

Characterization & Validation (Co A Generation)

To certify the material as a Reference Standard, the following data must be generated.

Acceptance Criteria Table
TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow waxy solid
Identification A ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-NMR (400 MHz,

)
Confirms structure; Palmitoyl chain signals (

0.88, 1.[1]25) present.[3][4][5][6]
Identification B IR Spectroscopy (KBr)Ester carbonyl peak at

.[1]
Mass Spectrometry LC-MS (ESI+)

Purity (Chromatographic) HPLC-UV (254 nm)

(Area %)
Residual Solvents GC-HeadspaceMeets ICH Q3C limits
Assay Mass Balance / qNMR

HPLC Method for Purity Assessment
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

    
    ).[1]
    
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 50% B to 95% B over 20 mins. Hold 95% B for 10 mins.

  • Rationale: The high lipophilicity of the hexadecanoate requires a high organic content to elute.

Visualization of Workflows

Figure 1: Synthesis & Purification Logic

SynthesisWorkflow Start Start: Fluphenazine 2HCl BasePrep Neutralization (NaOH) Extraction (DCM) Start->BasePrep Reactants Add: Palmitoyl Chloride Catalyst: TEA/DMAP BasePrep->Reactants Dry Organic Layer Reaction Reaction: 0°C to RT 4-6 Hours Reactants->Reaction Quench Quench: NaHCO3 Wash: Brine Reaction->Quench Crude Crude Ester Oil Quench->Crude Flash Flash Chromatography (Silica, DCM/MeOH) Crude->Flash Remove Unreacted Base Cryst Recrystallization (Acetone/Hexane) Flash->Cryst Remove Isomers/Oligomers Final Final Product: This compound (>99.5% Purity) Cryst->Final

Caption: Step-by-step workflow for the conversion of Fluphenazine salt to high-purity Hexadecanoate ester.

Figure 2: Reference Standard Qualification Pathway

ValidationLogic cluster_ID Structural ID cluster_Purity Purity & Safety Substance Purified Substance NMR 1H-NMR / 13C-NMR (Confirm Skeleton) Substance->NMR MS LC-MS (Confirm MW 675.9) Substance->MS IR FT-IR (Confirm Ester Bond) Substance->IR HPLC HPLC-UV (>99.5% Area) Substance->HPLC Solvents GC-HS (Residual Solvents) Substance->Solvents CoA Certificate of Analysis (Release) NMR->CoA MS->CoA HPLC->CoA Pass Solvents->CoA Water Karl Fischer (Moisture)

Caption: Analytical battery required to certify the synthesized material as a Reference Standard.

Handling and Stability

  • Storage: Store at

    
     in amber glass vials under Argon/Nitrogen.
    
  • Stability: Esters are susceptible to hydrolysis.[5] Avoid exposure to moisture and extreme pH. Re-test purity annually.

  • Safety: Fluphenazine is a potent neuroleptic. Handle all powders in a fume hood or glovebox. Wear full PPE (Tyvek suit, nitrile gloves, respirator).

References

  • Simson Pharma. Fluphenazine Palmitate Technical Data Sheet. CAS 85137-32-2.[1][7][8] Retrieved from [1]

  • United States Pharmacopeia (USP). Fluphenazine Decanoate Injection Monograph. USP-NF.[1][3][4][9] Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3372: Fluphenazine. Retrieved from [1]

  • Organic Chemistry Portal. Yamaguchi Esterification and Schotten-Baumann Conditions. Retrieved from

  • Tomer, S., & Rathod, D. (2024).[10] Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. International Journal of Professional Studies. Retrieved from [1]

Sources

Technical Application Note: Solvent Systems for the Purification of Fluphenazine Hexadecanoate via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of Fluphenazine Hexadecanoate (also known as Fluphenazine Palmitate) presents a distinct challenge in process chemistry due to its amphiphilic structure and low melting point. Unlike the hydrochloride salt of the parent molecule, which crystallizes readily (MP >230°C), the hexadecanoate ester is a highly lipophilic, waxy solid or viscous liquid near room temperature (predicted MP ~35–45°C based on the C10 Decanoate analog). Standard recrystallization techniques often result in "oiling out" (liquid-liquid phase separation) rather than discrete crystal formation.[1]

This Application Note details a Cryogenic Solvent-Antisolvent Protocol designed to overcome the thermodynamic tendency of the ester to form amorphous oils. We prioritize solvent systems that balance the solubility of the phenothiazine core with the exclusion of the C16 lipid tail at low temperatures.

Part 1: Physicochemical Profiling & Solubility Logic[1]

To select the correct solvent, we must deconstruct the molecule's competing solubility domains. This compound is a "Janus" molecule:

  • The Head (Polar/Basic): The phenothiazine ring system with a trifluoromethyl group and piperazine nitrogen. This region seeks polarizability and hydrogen bonding.

  • The Tail (Lipophilic): The C16 hexadecanoic acid chain. This region is dominated by London Dispersion forces and is highly soluble in non-polar alkanes (Hexane, Heptane).

The "Oiling Out" Challenge

Because the melting point of the ester is low, the Metastable Zone Width (MSZW) —the region between solubility and spontaneous nucleation—is narrow. If the temperature is dropped too fast, or if the solvent is too non-polar, the substance will separate as an oil droplet before it can organize into a crystal lattice.

Solvent Screening Strategy (Hansen Solubility Parameters)

We utilize a "Polarity Tuning" strategy. We need a solvent that dissolves the compound at ambient temperature (


) but expels it at cryogenic temperatures (

).[1]
Solvent ClassRepresentativeInteraction with C16 TailInteraction with CoreSuitability
Alkanes n-Heptane, HexaneHigh (Soluble)LowPoor. Product remains soluble even at low temps; risk of oiling.[1]
Chlorinated DCM, ChloroformVery HighVery HighPoor. Too strong; yield will be negligible.
Alcohols Ethanol, Isopropanol Moderate (Temp dependent) High Excellent. High solubility at RT; significant solubility drop at

.[1]
Ketones AcetoneModerateModerateGood. Viable alternative if alcohols cause transesterification (rare).[1]
Water WaterNone (Insoluble)LowAntisolvent. Use only as a trace additive to induce nucleation.

Part 2: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the observed behavior of the crude material.

SolventSelection Start Crude Fluphenazine Hexadecanoate SolubilityTest Solubility Test (100 mg/mL @ 25°C) Start->SolubilityTest CheckEthanol Solvent: Ethanol (Absolute) SolubilityTest->CheckEthanol CheckAcetone Solvent: Acetone SolubilityTest->CheckAcetone Result1 Dissolves Completely CheckEthanol->Result1 Preferred CheckAcetone->Result1 Cooling Cool to -20°C Result1->Cooling Result2 Partial / Cloudy Observation Observation Cooling->Observation Crystals Discrete Crystals (Optimal) Observation->Crystals Oil Oiling Out (Phase Separation) Observation->Oil Action1 Proceed to Pilot Scale Crystals->Action1 Action2 Add Seeding Step or Switch to Isopropanol Oil->Action2

Caption: Decision logic for solvent selection targeting the suppression of "oiling out" phenomena in low-melting phenothiazine esters.

Part 3: Detailed Experimental Protocol

Objective: Purify Crude this compound to >98% purity (HPLC) with removal of free Palmitic Acid and Fluphenazine base.

Safety Note: Fluphenazine is a potent neuroleptic. Handle all solids and solutions in a fume hood wearing full PPE (gloves, goggles, respirator).

Materials
  • Crude this compound (Assumed purity ~90-95%)[1]

  • Solvent A: Ethanol (Absolute, anhydrous) - Primary Solvent[1]

  • Solvent B: n-Heptane - Optional Anti-solvent for washing[1]

  • Equipment: Jacketed glass reactor (or flask with cryo-bath), Mechanical stirrer (overhead preferred to prevent oil shearing), Vacuum filtration setup with chilled funnel.[1]

Step-by-Step Procedure
1. Dissolution (The "Warm" Step)[1]
  • Rationale: We avoid "hot" recrystallization because the MP is too low. We use "warm" dissolution to minimize thermal degradation (oxidation).[1]

  • Action: Place 10.0 g of crude ester in a flask.

  • Solvent Addition: Add Ethanol (Absolute) at a ratio of 5 mL per gram (50 mL total).[1]

  • Temperature: Warm the mixture to 35–40°C (just above the expected melting point). Stir gently until a clear, yellow-orange solution is obtained.

    • Critical Check: If the solution is hazy, filter through a 0.45 µm PTFE membrane while warm to remove insoluble particulates (e.g., salts).

2. Controlled Cooling (The Nucleation Step)[1]
  • Rationale: Rapid cooling causes oiling. We must enter the metastable zone slowly.

  • Action: Lower temperature to 25°C (Room Temp) over 30 minutes.

  • Seeding (Crucial): If available, add a seed crystal of pure this compound (0.1% w/w). If not, scratch the glass side to induce nucleation.

  • Observation: Look for turbidity.[2] If oil droplets appear (emulsion), reheat slightly and add 5% more Ethanol.

3. Cryogenic Crystallization
  • Action: Once turbidity/nucleation begins at 25°C, cool the vessel to -20°C at a rate of 5°C per hour .

  • Hold Time: Hold at -20°C for 12 hours . The long hold time allows the waxy solid to harden and organize, reducing solvent inclusion.

4. Filtration and Washing
  • Action: Filter the cold slurry rapidly using a pre-chilled Buchner funnel.

  • Wash: Wash the filter cake immediately with cold (-20°C) Ethanol (2 x 10 mL).

    • Why Ethanol? It removes the unreacted Palmitic acid and Fluphenazine base, which are more soluble in alcohols than the ester is at this temperature.

  • Drying: Dry under high vacuum (< 5 mbar) at 20°C (Do not heat above 25°C or the product will melt).

Part 4: Critical Quality Attributes (CQAs) & Troubleshooting

Impurity Removal Profile

The selected solvent system (Ethanol) targets specific impurities based on differential solubility:

ImpuritySolubility in Cold EtOH (-20°C)Fate
Fluphenazine Base HighRemains in Mother Liquor
Palmitic Acid ModerateRemains in Mother Liquor
Oxidation Products (Sulfoxides) High (Polar)Remains in Mother Liquor
This compound Low Crystallizes
Troubleshooting "Oiling Out"

If the product comes out as a sticky oil at Step 3:

  • Change Solvent: Switch to Isopropanol (IPA) . The slightly lower polarity of IPA compared to Ethanol can sometimes stabilize the ester better.

  • Two-Solvent Method: Dissolve in Acetone (3 vol), cool to 0°C, then slowly add Water (0.5 vol) dropwise until turbidity persists, then cool to -20°C. Note: Water addition must be extremely slow.

Process Flow Diagram

RecrystallizationFlow Input Crude Ester (10g) Dissolve Dissolve in EtOH (35°C) Input->Dissolve Filter Polish Filter (Remove Salts) Dissolve->Filter Cool1 Cool to 25°C (Seed) Filter->Cool1 Cool2 Cool to -20°C (12 Hours) Cool1->Cool2 Isolate Vacuum Filtration (Cold) Cool2->Isolate Dry Vacuum Dry (<25°C) Isolate->Dry

Caption: Process flow for the cryogenic recrystallization of this compound.

References

  • United States Pharmacopeia (USP). Fluphenazine Decanoate Monograph. (Provides baseline solubility and impurity limits for the C10 analog). [1]

  • PubChem. Fluphenazine Decanoate Compound Summary. (Physical properties of the homologous ester). [1]

  • Heyes, W. F. (1980). Studies on the oxidative degradation of fluphenazine decanoate in oily solution.[3] Liverpool John Moores University. (Details the oxidation risks and synthesis of long-chain esters).

  • Tomer, S., & Rathod, D. (2024).[4] Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme.[4] International Journal of Professional Studies. (Discusses synthesis and purification challenges of the ester).

  • Cayman Chemical. Fluphenazine-N-2-chloroethane Solubility Data. (Provides comparative solubility data for fluphenazine derivatives in organic solvents). [1]

Sources

Application Note: Elucidation of Mass Spectrometry Fragmentation Patterns of Fluphenazine Hexadecanoate for Robust Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluphenazine hexadecanoate is a long-acting injectable antipsychotic medication used in the management of schizophrenia and other psychotic disorders. As a long-chain fatty acid ester of fluphenazine, its pharmacokinetic profile is characterized by slow release from the injection site and subsequent hydrolysis to the active moiety, fluphenazine. Accurate and sensitive quantification of this compound in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high selectivity and sensitivity.[1][2] A thorough understanding of the fragmentation patterns of this compound under mass spectrometric conditions is fundamental to developing robust and reliable LC-MS/MS methods.

This application note provides a detailed guide to the mass spectrometry fragmentation patterns of this compound, explaining the underlying principles of ion formation and fragmentation. Furthermore, a comprehensive protocol for the analysis of this compound in biological samples is presented, offering field-proven insights into experimental choices to ensure self-validating and trustworthy results.

Principles of this compound Fragmentation in Mass Spectrometry

The fragmentation of this compound in a mass spectrometer, particularly under electrospray ionization (ESI) conditions, is a predictable process governed by the chemical structure of the molecule. ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, which are then subjected to collision-induced dissociation (CID) in the mass spectrometer.[3] The fragmentation of the this compound [M+H]⁺ ion is expected to occur primarily at the ester linkage and within the fluphenazine core.

Predicted Fragmentation Pathways

The structure of this compound consists of the fluphenazine core linked to a C16 fatty acid (hexadecanoic acid) via an ester bond. The most probable fragmentation pathways under positive ion ESI-MS/MS are:

  • Cleavage of the Ester Bond: This is a charge-driven fragmentation that is expected to be a dominant pathway.[4] The protonated molecule will likely fragment at the ester linkage, leading to the formation of two primary product ions:

    • The Fluphenazine-related fragment: This will likely be the protonated fluphenazine molecule itself or a fragment thereof.

    • The Hexadecanoic Acid-related fragment: This will be a neutral loss of hexadecanoic acid or a related species.

  • Fragmentation of the Fluphenazine Core: The fluphenazine moiety itself can undergo further fragmentation. Common fragmentation patterns for phenothiazine-related compounds involve cleavage of the side chains.[2][5]

  • Fragmentation of the Hexadecanoate Chain: While less common for the main product ions used in quantitative analysis, fragmentation of the long alkyl chain can occur, typically resulting in a series of neutral losses of hydrocarbons.[6]

The following diagram illustrates the proposed primary fragmentation pathway for this compound.

G cluster_0 Proposed Fragmentation of this compound Fluphenazine_Hexadecanoate This compound [M+H]⁺ Fluphenazine_Fragment Fluphenazine Fragment (e.g., m/z 438.18) Fluphenazine_Hexadecanoate->Fluphenazine_Fragment CID Neutral_Loss Neutral Loss of Hexadecanoic Acid Fluphenazine_Hexadecanoate->Neutral_Loss Further_Fragment_1 Product Ion 1 (e.g., m/z 171.11) Fluphenazine_Fragment->Further_Fragment_1 Further Fragmentation Further_Fragment_2 Product Ion 2 (e.g., m/z 143.08) Fluphenazine_Fragment->Further_Fragment_2 Further Fragmentation

Caption: Proposed fragmentation pathway of this compound in ESI-MS/MS.

Key Product Ions for MRM Analysis

For quantitative analysis using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored. Based on the fragmentation of fluphenazine, the following transitions are proposed for this compound, assuming the initial loss of the hexadecanoate chain:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Annotation
This compound678.39 [M+H]⁺438.18[Fluphenazine+H]⁺
This compound678.39 [M+H]⁺171.11Fluphenazine core fragment
This compound678.39 [M+H]⁺143.08Fluphenazine core fragment

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust method for the extraction and quantification of this compound from plasma samples. The causality behind each step is explained to ensure a self-validating system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen for its ability to efficiently remove phospholipids and other matrix components that can cause ion suppression in the ESI source.

  • Step 1: To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., a deuterated analog of fluphenazine or a structurally similar compound).

  • Step 2: Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to ensure this compound is in its non-ionized form, maximizing its partitioning into the organic solvent.

  • Step 3: Add 600 µL of an organic extraction solvent (e.g., a mixture of n-pentane and ethyl acetate (95:5 v/v)).[7] The choice of a non-polar solvent is critical for the selective extraction of the lipophilic this compound.

  • Step 4: Vortex the mixture for 10 minutes to ensure thorough mixing and efficient extraction.

  • Step 5: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Step 6: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 7: Reconstitute the dried extract in 100 µL of the mobile phase to ensure compatibility with the LC system and inject a portion onto the LC-MS/MS system.

Liquid Chromatography Conditions

A reversed-phase C18 column is ideal for retaining the non-polar this compound. A gradient elution is employed to ensure good peak shape and separation from potential interferences.

ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention and resolution for lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte in the ESI source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Gradient 0-0.5 min, 50% B; 0.5-2.5 min, 50-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-50% B; 3.1-4.0 min, 50% BThe gradient allows for the elution of early-eluting interferences before a sharp increase in organic content elutes the highly retained this compound as a sharp peak.
Column Temperature 40°CReduces viscosity and improves peak shape.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry Conditions

The mass spectrometer is operated in positive ion mode with ESI. MRM is used for quantification.

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveFluphenazine and its esters readily form protonated molecules in positive ESI.[2]
MRM Transitions See table aboveThese transitions are selected for their specificity and intensity, ensuring reliable quantification.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.
Ion Source Temperature 500°COptimizes desolvation of the analyte.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.

Workflow Diagram

The following diagram outlines the complete analytical workflow from sample collection to data analysis.

G cluster_1 Analytical Workflow for this compound Sample_Collection Plasma Sample Collection Sample_Preparation Liquid-Liquid Extraction Sample_Collection->Sample_Preparation LC_Separation Reversed-Phase LC Separation Sample_Preparation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Data_Analysis Quantification and Data Reporting MS_Detection->Data_Analysis

Caption: Overview of the analytical workflow for this compound.

Conclusion

A comprehensive understanding of the mass spectrometric fragmentation of this compound is essential for the development of sensitive and specific bioanalytical methods. The primary fragmentation pathway involves the cleavage of the ester bond, leading to the formation of the protonated fluphenazine molecule, which then undergoes further characteristic fragmentation. The provided LC-MS/MS protocol, based on liquid-liquid extraction and reversed-phase chromatography, offers a robust and reliable method for the quantification of this compound in biological matrices. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important long-acting antipsychotic.

References

  • Eap, C. B., et al. (1998). Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with electrochemical detection.
  • Byrd, M. S., & Cole, R. B. (2012). Mass spectrometric analysis of long-chain lipids. Analytical and bioanalytical chemistry, 404(5), 1315-1337.
  • Patel, D., et al. (2018). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .
  • Al-Zuhairi, A. J., et al. (2022). Mass fragmentation of (a) Hexadecanoic acid 15-methyl-, methyl ester...
  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube.
  • Russo, M. V., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI.
  • Sultana, N., et al. (2018). Development of sensitive stability indicating HPLC method for quantification of process related impurities of Fluphenazine; LC–MS/MS elucidation of their degradation products and degradation pathway.
  • Chemistry LibreTexts. (2023).
  • Al-Saffar, F. J. (2016). A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples.
  • Van den Bossche, T., et al. (2013). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical chemistry, 85(15), 7354-7362.
  • Psychogios, N., & Tsoukali, H. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Melanson, S. E., et al. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clinica chimica acta, 425, 69-72.
  • Melanson, S. E., et al. (2013). Simultaneous UPLC–MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma.
  • Cui, Y., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 8(4), 75.
  • El-Gendy, A. A. (2007).
  • Clark, J. (2020).
  • ARUP Laboratories. (2019). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed.
  • Breci, L. (2022).
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Cui, Y., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.
  • Vítová, E., et al. (2021).

Sources

Application Note: High-Efficiency Synthesis of Fluphenazine Palmitate via Acyl Chloride Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This protocol details the chemical synthesis of Fluphenazine Palmitate , a long-acting depot ester analog of the potent phenothiazine antipsychotic, fluphenazine. While Fluphenazine Decanoate (C10) and Enanthate (C7) are the standard commercial depot forms, the Palmitate (C16) ester offers a research avenue for extended-release profiles due to increased lipophilicity (


).

This guide is designed for medicinal chemists and process development scientists. It addresses the critical challenge of esterifying the sterically accessible but chemically sensitive primary alcohol on the piperazine tail without degrading the phenothiazine ring.

Key Advantages of this Protocol
  • Salt-to-Base Conversion: Includes an integrated neutralization step for Fluphenazine Dihydrochloride (the standard commercial starting material).

  • Moisture Control: Uses an anhydrous acyl chloride pathway to maximize yield (>85%).

  • Purification Logic: Avoids difficult crystallizations of the waxy ester by utilizing silica gel flash chromatography.

Reaction Logic & Mechanism

The synthesis relies on a nucleophilic acyl substitution. The primary hydroxyl group of fluphenazine acts as the nucleophile, attacking the carbonyl carbon of palmitoyl chloride. A non-nucleophilic base (Triethylamine) is employed to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing protonation of the piperazine nitrogens.

Figure 1: Synthesis Workflow

FluphenazineSynthesis Start Fluphenazine Dihydrochloride (Solid Salt) BaseStep Free-Basing (NaOH/Toluene) Start->BaseStep Neutralization FreeBase Fluphenazine Free Base (Oil) BaseStep->FreeBase Extraction Reaction Acyl Substitution (0°C -> RT, 4h) FreeBase->Reaction Reactants + Palmitoyl Chloride + Et3N / DCM Reactants->Reaction Workup Aq. Wash & Drying Reaction->Workup Quench Product Fluphenazine Palmitate Ester Workup->Product Isolation

Caption: Step-wise conversion from the stable dihydrochloride salt to the lipophilic palmitate ester.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1]RolePurity Req.
Fluphenazine 2HCl 510.441.0Substrate>98%
Palmitoyl Chloride 274.871.2Acylating Agent>97% (Fresh)
Triethylamine (Et3N) 101.193.0Acid ScavengerAnhydrous
Dichloromethane (DCM) 84.93SolventMediumAnhydrous
Sodium Hydroxide (1N) 40.00ExcessNeutralizerAqueous
Equipment
  • Three-neck round-bottom flask (100 mL) with nitrogen inlet.

  • Pressure-equalizing addition funnel.

  • Rotary evaporator.

  • Flash chromatography column (Silica gel 60).

  • Inert gas line (Nitrogen or Argon).

Experimental Protocol

Phase A: Preparation of Fluphenazine Free Base

Critical Note: Commercial fluphenazine is sold as the dihydrochloride salt. Direct reaction of the salt with acid chloride yields poor results due to solubility issues and protonation of the nucleophile.

  • Dissolution: Suspend 5.0 g (9.8 mmol) of Fluphenazine Dihydrochloride in 50 mL of distilled water.

  • Basification: Slowly add 1N NaOH (approx. 25 mL) while stirring until the pH reaches 10–11. The solution will become cloudy as the free base oils out.

  • Extraction: Extract the aqueous mixture with Toluene or DCM (

    
     mL).
    
  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Isolation: Filter and concentrate under reduced pressure to obtain Fluphenazine Free Base as a viscous, pale-yellow oil.

    • Yield Expectation: ~4.0–4.2 g (Quantitative).

Phase B: Esterification Reaction
  • Setup: Dissolve the freshly prepared Fluphenazine Free Base (4.2 g, 9.6 mmol) in 40 mL of anhydrous DCM in a dry, nitrogen-purged round-bottom flask.

  • Scavenger Addition: Add Triethylamine (4.0 mL, ~29 mmol).

    • Note: 3 equivalents are used to ensure the environment remains basic, preventing HCl from protonating the piperazine ring.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acylation: Dissolve Palmitoyl Chloride (3.2 g, 11.5 mmol, 1.2 eq) in 10 mL anhydrous DCM. Add this solution dropwise via the addition funnel over 20 minutes.

    • Observation: Slight fuming may occur; ensure good venting.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). The lower Rf spot of fluphenazine should disappear, replaced by a high Rf spot (Ester).

Phase C: Workup and Purification[2]
  • Quench: Slowly add 20 mL of saturated

    
     solution to quench unreacted acid chloride.
    
  • Separation: Transfer to a separatory funnel. Separate the organic layer.[2][3][4]

  • Washing:

    • Wash with water (

      
       mL).
      
    • Wash with brine (

      
       mL).
      
  • Concentration: Dry over

    
    , filter, and evaporate the solvent to yield a crude waxy yellow solid.
    
  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel 60.

    • Eluent: Gradient of DCM

      
       5% MeOH/DCM.
      
    • Target: Collect fractions containing the high Rf product.

  • Final Product: Evaporate solvents to yield Fluphenazine Palmitate as a waxy, pale yellow solid or viscous oil.

Quality Control & Analytics

Pharmacokinetic Logic

The palmitate ester functions as a prodrug. The rate of hydrolysis determines the dosing interval.

Figure 2: Depot Pharmacokinetics

PK_Logic Injection IM Injection (Oil Depot) Release Slow Diffusion from Muscle Injection->Release Rate Limiting Step Hydrolysis Esterase Hydrolysis (Plasma/Tissue) Release->Hydrolysis Active Active Fluphenazine (CNS Target) Hydrolysis->Active FattyAcid Palmitic Acid (Metabolized) Hydrolysis->FattyAcid

Caption: The lipophilic chain (palmitate) slows diffusion from the injection site, extending the half-life.

Analytical Specifications
  • 1H NMR (CDCl3, 400 MHz):

    • Look for the disappearance of the hydroxymethyl triplet at

      
       3.6–3.8 ppm.
      
    • Diagnostic Signal: New triplet at

      
       4.1–4.2 ppm corresponding to the ester methylene (
      
      
      
      ).
    • Fatty Chain: Large multiplet at

      
       1.2–1.3 ppm (palmitoyl chain protons) and terminal methyl triplet at 
      
      
      
      0.88 ppm.
  • FT-IR:

    • Strong Carbonyl (

      
      ) stretch at 1735–1740 cm⁻¹  (Ester).
      
    • Absence of broad O-H stretch at 3300–3400 cm⁻¹.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Moisture in reagents.Use freshly distilled DCM and store Palmitoyl Chloride under Argon.
Incomplete Reaction HCl salt not fully neutralized.Ensure Phase A (Free-basing) is complete; pH must be >10 before extraction.
Product is Dark/Black Oxidation of Phenothiazine.Perform all steps under Nitrogen; avoid prolonged exposure to light.
Difficult Separation Emulsion during workup.Add solid NaCl to the aqueous layer to break the emulsion.

References

  • Yale, H. L., et al. (1963). Trifluoromethylphenothiazines.[5][6][7]Journal of Medicinal Chemistry , 6(4), 347-350. Link (Foundational chemistry of fluphenazine synthesis).

  • High, J. P., et al. (1968). Process for the preparation of Fluphenazine Decanoate.[5][8][9][10]US Patent 3,394,131 .[5][11] Link (The core patent for long-chain esterification of fluphenazine).

  • Dreyfuss, J., et al. (1976). Release and elimination of 14C-fluphenazine enanthate and decanoate esters administered in sesame oil to dogs.[10]Journal of Pharmaceutical Sciences , 65(4), 502-507. Link (Pharmacokinetic validation of ester depots).

  • Tomer, S., & Rathod, D. (2024).[5] Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme.[5]International Journal of Professional Studies , 18, 89-95.[5] Link (Modern comparison of enzymatic vs. acid chloride methods).

  • Mavencamp, T. (2021).[12] Acid Halides for Ester Synthesis.[12][13]Chemistry LibreTexts . Link (General mechanism grounding).

Sources

Application Note: Storage and Handling of Fluphenazine Hexadecanoate Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Fluphenazine Hexadecanoate (also known as Fluphenazine Palmitate ) is a long-chain fatty acid ester of the phenothiazine antipsychotic fluphenazine.[1] While Fluphenazine Decanoate (C10) is the most common depot formulation, the Hexadecanoate (C16) ester represents a critical reference standard in prodrug development and lipophilicity profiling.

Because of its extended alkyl chain, this compound exhibits extreme lipophilicity and specific degradation susceptibilities that differ from the parent free base. This guide defines the rigorous handling required to prevent the two primary failure modes of this standard: oxidative darkening (phenothiazine ring oxidation) and hydrolytic cleavage (ester bond breakage).

Physicochemical Profile[1][2][3][4][5][6]
PropertySpecificationNotes
Chemical Name Fluphenazine PalmitateHexadecanoic acid ester of fluphenazine
Molecular Formula

High molecular weight increases hydrophobicity
Molecular Weight ~675.93 g/mol Significantly heavier than Decanoate (~591.8 g/mol )
Physical State Viscous Oil or Waxy SolidPhase depends on purity and ambient temp
Solubility DCM, DMSO, Ethanol, TolueneInsoluble in water
LogP (Predicted) > 7.0Extreme lipophilicity requires organic solvents for transfer

Degradation Mechanisms & Stability Logic[1]

To ensure data integrity, analysts must understand why the standard degrades. The molecule possesses two "weak points": the sulfur atom in the tricyclic ring and the ester linkage.

Mechanistic Pathway Diagram[1]

FluphenazineDegradation Parent Fluphenazine Hexadecanoate Hydrolysis Hydrolysis (Moisture/Acid) Parent->Hydrolysis Oxidation Photo-Oxidation (UV Light/O2) Parent->Oxidation Prod1 Fluphenazine (Free Base) Hydrolysis->Prod1 Prod2 Palmitic Acid (C16 Fatty Acid) Hydrolysis->Prod2 Prod3 Fluphenazine Sulfoxide/N-oxide Oxidation->Prod3 Pink/Brown Discoloration

Figure 1: Primary degradation pathways.[1] The ester linkage is susceptible to moisture (hydrolysis), while the phenothiazine ring is highly sensitive to UV light and oxygen (oxidation), leading to characteristic discoloration.

Protocol 1: Long-Term Storage Requirements[1]

Objective: Maintain purity >98% for >24 months.

A. Temperature Control
  • Requirement: Store at -20°C (-4°F) .

  • Reasoning: While the decanoate ester is often stored at 2-8°C, the hexadecanoate standard is frequently used in trace analysis or metabolic studies where even minor hydrolysis products (free fluphenazine) can skew results. Freezing kinetically arrests the hydrolysis of the ester bond.[1]

B. Light Protection (Critical)[1]
  • Requirement: Amber borosilicate glass vials. Secondary containment in opaque boxes or aluminum foil wrapping is mandatory.[1]

  • Reasoning: Phenothiazines undergo rapid photochemical oxidation, turning the substance pink, then brown. If the standard has turned pink, it is compromised and must be discarded.

C. Atmospheric Control
  • Requirement: Headspace must be flushed with Argon or Nitrogen before sealing.[1]

  • Reasoning: Oxygen attacks the sulfur atom.[1] Argon is preferred over Nitrogen as it is heavier than air and forms a more stable "blanket" over the substance during repeated opening/closing of vials.[1]

Protocol 2: Handling & Reconstitution

Objective: Solubilize the standard without inducing degradation or precipitation.

Step-by-Step Workflow
  • Equilibration (The "Sweat" Rule)

    • Remove the vial from the freezer.

    • STOP: Allow the vial to reach room temperature (approx. 30-45 mins) before opening.

    • Why? Opening a cold vial introduces atmospheric moisture, which condenses immediately on the lipophilic oil/solid.[1] This trapped water will catalyze hydrolysis once the vial is returned to storage.[1]

  • Solvent Selection

    • Primary Solvent: Dichloromethane (DCM) or DMSO.[1]

    • Secondary Solvent: Methanol or Ethanol (only if free acid acidity is controlled).[1]

    • Avoid: Water or aqueous buffers for stock solutions.[1] The compound is practically insoluble and will precipitate or adhere to glass walls.[1]

  • Transfer Technique

    • This compound is often a viscous oil or waxy solid.[1]

    • Do not pipette by volume for the neat standard. The viscosity leads to significant volume errors.[1]

    • Gravimetric Method: Weigh the standard directly into the volumetric flask to ensure accurate concentration (

      
      ).
      
  • Sonication

    • If the substance is waxy, sonicate for 5 minutes in the solvent. Monitor temperature; do not allow the bath to exceed 30°C to prevent thermal degradation.[1]

Working Solution Stability Table
Solvent SystemStorage TempStability WindowNotes
Neat Standard -20°C2 YearsProtect from light.[1]
Stock (DMSO/DCM) -20°C6 MonthsCheck for precipitates upon thawing.[1]
Working (MeOH) 2-8°C1 WeekPhenothiazines oxidize faster in solution.[1]
Aqueous Dilutions 4°C< 24 HoursPrepare fresh daily. Risk of adsorption to plastic.[1]

Safety & Toxicity (HSE)[1]

  • Hazard Class: Phenothiazines are potent neuroleptics.[1]

  • Handling: Use a fume hood.[1][2] Wear nitrile gloves (latex is permeable to some organic solvents used here).[1]

  • Skin Contact: The ester form is highly lipophilic and can penetrate the skin barrier effectively, leading to systemic absorption. Wash immediately with soap and water; do not use alcohol (increases absorption).[1]

References

  • ChemicalBook. (2024).[1] Fluphenazine Decanoate Properties and Chemical Data. (Data extrapolated for Hexadecanoate/Palmitate series). Retrieved from [1]

  • Simson Pharma. (2024).[1] Fluphenazine Palmitate Reference Standard Data Sheet. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2024).[1] Phenothiazine Handling and Stability Data. Retrieved from [1]

  • European Medicines Agency (EMA). (2023).[1] Guideline on declaration of storage conditions. Retrieved from [1]

Sources

Troubleshooting & Optimization

Improving yield in fluphenazine hexadecanoate esterification reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers optimizing the synthesis of Fluphenazine Hexadecanoate (Fluphenazine Palmitate), a long-acting depot formulation analogue.

The content addresses the specific challenges of esterifying the primary alcohol of the phenothiazine scaffold with a long-chain (


) fatty acid, focusing on overcoming steric hindrance, preventing oxidation, and maximizing yield.

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Last Update: February 2026

Part 1: The Reaction System

The synthesis of this compound involves the esterification of the terminal primary hydroxyl group on the piperazine side chain of Fluphenazine with Hexadecanoic acid (Palmitic acid) or its derivatives.

The Core Challenge: While primary alcohols are generally nucleophilic, the fluphenazine molecule contains a bulky phenothiazine ring and tertiary amines that can interfere with standard acid catalysis. Furthermore, the


 chain of the hexadecanoate introduces significant lipophilicity and steric demands compared to the standard 

(decanoate) ester.
Recommended Workflow: Acyl Chloride Nucleophilic Substitution

We prioritize the Acyl Chloride method over direct Fischer esterification or enzymatic routes for maximum yield in research settings. This method drives the equilibrium forward irreversibly.

G Start Fluphenazine Base (Alcohol) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Hexadecanoyl Chloride (1.2 - 1.5 eq) Reagent->Intermediate Base Base Catalyst (Et3N or DIPEA) Byproduct HCl Salt (Precipitate) Base->Byproduct HCl Scavenging Product Fluphenazine Hexadecanoate Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: The nucleophilic acyl substitution pathway. The base prevents acid-catalyzed hydrolysis and protonation of the piperazine ring.

Part 2: Troubleshooting Guide (Q&A)

Category A: Low Yield & Conversion[1]

Q1: My reaction stalls at 60-70% conversion. Adding more catalyst (DMAP) doesn't help. What is wrong? Diagnosis: The issue is likely water contamination or HCl poisoning .

  • Mechanism: Hexadecanoyl chloride is highly susceptible to hydrolysis. Even trace moisture in your solvent (DCM/Toluene) or on the glassware will convert the acyl chloride back to hexadecanoic acid, which is unreactive under these conditions. Additionally, if the HCl generated isn't fully scavenged, it will protonate the piperazine nitrogen, rendering the molecule less soluble and potentially precipitating it out of the reaction phase.

  • Solution:

    • Dry Solvents: Use anhydrous DCM or Toluene (dried over molecular sieves).

    • Stoichiometry: Increase the acyl chloride equivalents to 1.5 eq .

    • Base Trap: Ensure you have at least 2.0 eq of Triethylamine (Et3N) or Diisopropylethylamine (DIPEA). The base must neutralize the HCl and keep the fluphenazine nitrogen deprotonated.

Q2: I am using the carboxylic acid method (Steglich: DCC/DMAP) but the yield is poor and purification is a nightmare. Diagnosis: Urea contamination and steric hindrance .

  • Analysis: The

    
     chain coils, making the reaction slower. The byproduct (DCU) is notoriously difficult to remove from lipophilic esters like this compound because both dissolve in organic solvents.
    
  • Corrective Action: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and can be washed away during the aqueous workup, instantly improving isolated yield and purity.

Category B: Impurities & Discoloration

Q3: The product turns pink or brown during workup. Is this normal? Diagnosis: No. This indicates Oxidation of the phenothiazine ring.

  • Mechanism: Phenothiazines are extremely sensitive to photo-oxidation and auto-oxidation, forming N-oxides or sulfoxides (turning the solution pink/red).

  • Protocol Fix:

    • Inert Atmosphere: Run the reaction strictly under Argon or Nitrogen.

    • Light Protection: Wrap the reaction flask in aluminum foil. Phenothiazines degrade rapidly under UV/visible light.

    • Antioxidant: Add a trace amount (0.1%) of Ascorbic Acid or BHT to the workup solvent if the problem persists.

Q4: I see a large spot on TLC that isn't starting material or product. Diagnosis: Likely N-Acyl formation .

  • Mechanism: While the alcohol is the primary target, the tertiary amines in the piperazine ring can theoretically form quaternary acyl ammonium salts if the acyl chloride is in massive excess or if the reaction runs too long at high heat.

  • Solution: Monitor the reaction closely. Stop the reaction immediately upon the disappearance of the starting alcohol. Do not "cook" it overnight unnecessarily.

Category C: Purification & Isolation[2]

Q5: The product is an oil and won't crystallize. How do I get a solid? Diagnosis: Long-chain esters (


) are naturally waxy/oily due to the fatty acid tail disrupting crystal packing.
  • Technique:

    • Salt Formation: Convert the ester into its Hydrochloride (HCl) or Dihydrochloride salt . Dissolve the oily free base in dry ether and bubble dry HCl gas (or add HCl in dioxane). The salt is ionic and much more likely to crystallize.

    • Cold Precipitation: If you need the free base, dissolve the oil in a minimum amount of n-Hexane or Pentane and store at -20°C.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of this compound (Free Base) Scale: 10 mmol basis

ParameterSpecificationReason
Solvent Dichloromethane (Anhydrous)High solubility of reactants; easy removal.
Reagent A Fluphenazine Base (1.0 eq)The limiting reagent.
Reagent B Hexadecanoyl Chloride (1.2 - 1.5 eq)Excess ensures complete conversion of the alcohol.
Base Triethylamine (2.5 eq)Traps HCl; 2+ eq needed for the 2 nitrogens + HCl.
Catalyst DMAP (0.1 eq)Nucleophilic catalyst; speeds up acyl transfer 100x.
Temp 0°C

RT
Start cold to prevent side reactions; warm to finish.

Step-by-Step:

  • Setup: Flame-dry a 100mL round-bottom flask. Add a magnetic stir bar and purge with Nitrogen.

  • Dissolution: Dissolve 10 mmol Fluphenazine in 30 mL anhydrous DCM. Add 25 mmol Triethylamine and 1 mmol DMAP.

  • Addition: Cool the flask to 0°C (ice bath). Add 12-15 mmol Hexadecanoyl Chloride dropwise over 15 minutes. Note: The solution may cloud as Et3N·HCl precipitates.

  • Reaction: Remove ice bath and stir at Room Temperature for 3-6 hours. Monitor by TLC (System: Toluene:Ethyl Acetate 1:1).

  • Quench: Add 10 mL saturated NaHCO3 solution to hydrolyze excess acid chloride.

  • Workup: Wash organic layer with water (3x) and Brine (1x). Dry over Na2SO4.[1]

  • Purification: Evaporate solvent. If oil persists, purify via column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Part 4: Troubleshooting Logic Tree

Troubleshooting Start Low Yield / Quality Issue CheckColor Is the product Pink/Red? Start->CheckColor CheckState Is it an Oily Mess? CheckColor->CheckState No Oxidation Oxidation Detected Action: Use N2 atm, Protect from Light CheckColor->Oxidation Yes CheckTLC Is Starting Material Still Present? CheckState->CheckTLC No WaxyEster Lipophilic Nature Action: Make HCl Salt or Cold Hexane ppt CheckState->WaxyEster Yes Hydrolysis Reagent Hydrolysis Action: Dry Solvents, Increase Chloride eq CheckTLC->Hydrolysis Yes

Figure 2: Decision matrix for diagnosing common synthetic failures.

References

  • Tomer, S., & Rathod, D. (2024).[2] Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. International Journal of Professional Studies. Link

    • Relevance: Describes enzymatic alternatives and green chemistry approaches for phenothiazine esters.
  • Heyes, W. F. (1982). Studies on the oxidative degradation of Fluphenazine Decanoate in oily solution. LJMU Research Online. Link

    • Relevance: Definitive source on oxidation mechanisms (sulfoxide formation)
  • BenchChem Technical Support . (2025). Troubleshooting Low Yield in Ester Conjugation Reactions. BenchChem. Link

    • Relevance: General protocols for troubleshooting esterification, specifically regarding solvent dryness and buffer incomp
  • USP-NF . (2023). Fluphenazine Decanoate Monograph & Impurity Standards. USP.[1][3] Link

    • Relevance: Provides the standard for impurity limits and identific
  • PubChem . (2025). Fluphenazine Compound Summary. National Library of Medicine. Link

    • Relevance: Chemical structure and physical property data for stoichiometric calcul

Sources

Preventing hydrolysis of fluphenazine hexadecanoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-FH-2026-02-06

Version: 1.0

Introduction: The Challenge of Maintaining Prodrug Integrity

Fluphenazine hexadecanoate, a long-acting injectable (LAI) antipsychotic, is a prodrug designed for the slow and sustained release of the active pharmaceutical ingredient (API), fluphenazine. The efficacy of this formulation is critically dependent on the integrity of the ester linkage between fluphenazine and hexadecanoic acid (palmitic acid). Premature hydrolysis of this ester bond during storage can lead to the formation of free fluphenazine and hexadecanoic acid, compromising the product's extended-release profile, altering its bioavailability, and potentially impacting therapeutic outcomes.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the hydrolysis of this compound during storage. We will delve into the mechanisms of degradation, critical storage parameters, and robust analytical methods for monitoring stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway is the hydrolysis of the ester bond, which cleaves the hexadecanoate moiety from the fluphenazine molecule. This reaction is catalyzed by the presence of water and can be accelerated by deviations in pH and temperature. The phenothiazine ring of fluphenazine can also be susceptible to oxidation, but hydrolysis of the ester is the principal concern for this prodrug during storage.

Q2: How does the long fatty acid chain of hexadecanoate affect its stability compared to the decanoate ester?

A2: While specific comparative stability data for the hexadecanoate versus the decanoate ester is not extensively published, general principles of ester chemistry apply. The longer C16 chain of hexadecanoic acid increases the molecule's lipophilicity compared to the C10 chain of decanoic acid. This increased lipophilicity can reduce the molecule's interaction with residual water in the formulation, potentially slowing the rate of hydrolysis. However, this effect may be offset by other formulation-specific factors. It is crucial to conduct stability studies specific to the hexadecanoate formulation.

Q3: What are the ideal storage temperatures for this compound?

A3: For the closely related fluphenazine decanoate, storage at a controlled room temperature of 20°C to 25°C (68° to 77°F) is recommended.[1] It is advisable to follow this guideline for this compound as well, avoiding freezing and excessive heat. Elevated temperatures can significantly increase the rate of hydrolysis.[2]

Q4: Why is protection from light important during storage?

A4: The phenothiazine core of fluphenazine is known to be light-sensitive.[3] Exposure to light, particularly UV radiation, can lead to photodegradation, including oxidation of the sulfur atom in the phenothiazine ring, forming sulfoxide derivatives. This degradation is independent of hydrolysis but also compromises the integrity of the molecule. Therefore, it is essential to store this compound in light-resistant containers, such as amber vials, and to keep it in its outer packaging.[1]

Q5: Can the excipients in the formulation affect the stability of this compound?

A5: Absolutely. Excipients can have a significant impact on stability. For long-acting injectable formulations, which are often oil-based (e.g., sesame oil), the purity and composition of the oil are critical.[4] The presence of peroxides or water in the oil can promote oxidative degradation and hydrolysis, respectively. The choice of antioxidants, such as Vitamin E (d-α-tocopherol), and the use of co-solvents must be carefully evaluated for their compatibility and potential to influence degradation pathways.[5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Investigation
Increased levels of free fluphenazine in stability samples. 1. Hydrolysis: Presence of excessive moisture in the formulation or packaging. 2. pH Shift: Interaction with acidic or basic impurities from excipients or container closure system.1. Quantify water content in the drug substance and excipients using Karl Fischer titration. 2. Review the integrity of the container closure system to prevent moisture ingress. 3. Conduct a forced degradation study under acidic and basic conditions to confirm the identity of the degradant.[5][6]
Appearance of unknown peaks in the HPLC chromatogram. 1. Oxidative Degradation: Exposure to oxygen or peroxides in excipients. 2. Photodegradation: Inadequate protection from light. 3. Excipient Interaction: Reaction with an excipient or a leachable from the container.1. Perform a forced degradation study with an oxidizing agent (e.g., H₂O₂) to identify potential oxidative degradants.[6] 2. Expose a sample to intense light (photostability chamber) to confirm light-induced degradation.[3] 3. Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.[6]
Changes in physical appearance (e.g., color change, precipitation). 1. Degradation: Formation of colored degradants. 2. Solubility Issues: Temperature fluctuations causing the drug substance to precipitate from the oil vehicle. 3. Incompatibility: Interaction between the drug and excipients or container.1. Correlate the physical change with analytical data (HPLC) to determine if it is linked to degradation. 2. Assess the solubility of this compound in the vehicle at various temperatures. 3. Perform compatibility studies with all formulation components and the primary packaging.

Hydrolysis Prevention and Stability Monitoring Workflow

The following diagram illustrates a comprehensive workflow for preventing and monitoring the hydrolysis of this compound.

Hydrolysis_Prevention_Workflow Workflow for Mitigating Hydrolysis of this compound cluster_formulation Formulation & Component Control cluster_storage Storage & Handling cluster_testing Analytical Monitoring Formulation Formulation Design (Anhydrous Oil Vehicle) Excipients Excipient Qualification (Low Moisture, Low Peroxides) Container Container Closure Selection (Low Moisture Vapor Transmission Rate) Handling Inert Atmosphere (Nitrogen Blanket during Manufacturing) Container->Handling Storage Controlled Storage (20-25°C, Protected from Light) Stability_Prog Formal Stability Program (ICH Guidelines) Storage->Stability_Prog Handling->Storage Forced_Deg Forced Degradation Study (Hydrolysis, Oxidation, Photolysis) HPLC Stability-Indicating HPLC Method (Quantify Parent & Degradants) Forced_Deg->HPLC

Caption: A workflow for preventing and monitoring this compound hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation products of this compound under stress conditions to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of isopropyl alcohol and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 60 minutes.[5]

    • Cool the solution to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Heat the mixture at 60°C for 60 minutes.[5]

    • Cool the solution to room temperature and neutralize with 0.1 N HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).[6]

    • Keep the mixture at room temperature for 12 hours.[6]

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent container to UV light (e.g., 254 nm) for 24 hours.[3]

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Store the solid drug substance in a hot air oven at 40°C for 24 hours.[3]

    • Prepare a solution from the stressed solid at a concentration of approximately 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products, including free fluphenazine.

Rationale: Due to the high lipophilicity of this compound, a reversed-phase HPLC method with a C18 or similar column is appropriate. A gradient elution is necessary to resolve the highly lipophilic parent drug from the more polar degradant, fluphenazine.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with a UV/PDA detector
Column C18 column (e.g., Kinetex EVO C18, 4.6 x 250 mm, 5 µm)[7]
Mobile Phase A 10 mM Ammonium Acetate, pH 6.0 (adjusted with acetic acid)[6]
Mobile Phase B Acetonitrile/Methanol (85:15, v/v)
Gradient Elution 0-5 min: 70% B; 5-20 min: 70% to 95% B; 20-25 min: 95% B; 25.1-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 259 nm[6]
Injection Volume 20 µL

Sample Preparation:

  • For Drug Substance: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.

  • For Oil-Based Formulation: Accurately weigh a portion of the formulation equivalent to about 25 mg of fluphenazine decanoate into a 50 mL volumetric flask. Add approximately 20 mL of isopropyl alcohol and shake vigorously. Dilute to volume with isopropyl alcohol. Further dilute this solution with acetonitrile to achieve a final concentration of approximately 0.1 mg/mL.[8]

Method Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Logical Relationships in this compound Degradation

The following diagram illustrates the key factors leading to the degradation of this compound and the resulting products.

degradation_pathway cluster_stressors Stress Factors cluster_molecule This compound cluster_products Degradation Products Water Water / Moisture FH This compound (Prodrug) Water->FH Hydrolysis Heat Elevated Temperature Heat->FH Accelerates Hydrolysis Light Light (UV) Light->FH Photodegradation Oxygen Oxygen / Peroxides Oxygen->FH Oxidation pH pH (Acid/Base) pH->FH Catalyzes Hydrolysis Fluphenazine Fluphenazine (API) FH->Fluphenazine Hexadecanoic_Acid Hexadecanoic Acid FH->Hexadecanoic_Acid Sulfoxide Fluphenazine Sulfoxide FH->Sulfoxide

Caption: Key factors and products in this compound degradation.

References

  • MCNAIR DOUGLAS. Novel formulations for phenothiazines, including fluphenazine and its derivatives. US Patent US-2006287301-A1, filed June 17, 2005, and issued December 21, 2006.
  • A Review on Fluphenazine Pharmacology and its Analytical Methods. Journal of Medicinal and Medical Chemistry. Available from: [Link]

  • Fluphenazine Decanoate Injection, USP. Fresenius Kabi USA. Available from: [Link]

  • Fluphenazine Decanoate. USP-NF. Available from: [Link]

  • Singh, S., et al. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Chromatographia, 2014. Available from: [Link]

  • Fluphenazine Decanoate Injection. United States Pharmacopeia. Available from: [Link]

  • Bhavyasri K, et al. method development, validation and forced degradation. International Journal of Biology, Pharmacy and Allied Sciences, 2021. Available from: [Link]

  • Mennickent, S., et al. Degradation study of fluphenazine with VIS radiation. ResearchGate, 2010. Available from: [Link]

  • Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 2017. Available from: [Link]

  • Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. OPUS. Available from: [Link]

  • Alexander, A. E., & Schulman, J. H. Reaction kinetics in films. The hydrolysis of long-chain esters. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 1937. Available from: [Link]

  • Zaro, J. L., et al. Lipophilic prodrug conjugates allow facile and rapid synthesis of high loading capacity liposomes without the need for post-assembly purification. PMC, 2015. Available from: [Link]

  • Fluphenazine Decanoate. U.S. Food and Drug Administration. Available from: [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma, 2025. Available from: [Link]

  • Psiberg. Hydrolysis of Esters: Mechanism and Conditions. PSIBERG, 2022. Available from: [Link]

  • Kinetic study of Ester hydrolysis. YouTube, 2020. Available from: [Link]

  • Annex 9 Guide to good storage practices for pharmaceuticals. World Health Organization. Available from: [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv, 2022. Available from: [Link]

  • 326 - K1 Kinetics of Ester Hydrolysis. YouTube, 2014. Available from: [Link]

Sources

Overcoming crystallization challenges with fluphenazine fatty acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluphenazine Ester Applications Status: Operational | Tier 3 Support (Senior Scientist Level)[1]

Welcome to the Advanced Application Support Center

Subject: Overcoming Phase Separation and Crystallization in Fluphenazine Fatty Acid Esters Ticket ID: FPH-CRYST-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: Fluphenazine decanoate (FD) and enanthate (FE) present a unique "dual-state" challenge.[1] With melting points (MP) hovering near ambient temperature (~30–32°C for the decanoate), these compounds exist on the thermodynamic edge between viscous supercooled liquids and soft crystalline solids.

This guide addresses the two distinct crystallization challenges you are likely facing:

  • Synthesis/Purification: The material "oils out" instead of crystallizing, making purity isolation difficult.

  • Formulation/Storage: The finished oil depot becomes cloudy or precipitates crystals (solidification) during cold storage or transport.[1]

Module 1: The Thermodynamics of "Oiling Out"

The Core Problem: Fluphenazine esters possess long, flexible fatty acid chains (C10 for decanoate, C7 for enanthate).[1] These chains introduce significant rotational freedom, which entropically disfavors the ordered packing required for crystal lattice formation. Consequently, these compounds exhibit a high tendency to supercool —remaining as a liquid well below their freezing point—or separate as an amorphous oil rather than a crystal.[1]

Technical FAQ: Synthesis & Isolation

Q1: I am trying to recrystallize crude Fluphenazine Decanoate, but it separates as a yellow oil at the bottom of the flask. How do I force crystallization? A: You are experiencing "oiling out" (liquid-liquid phase separation) because the temperature is above the metastable limit for nucleation but below the solubility curve.

  • The Fix: You must lower the solubility without dropping the temperature too fast.

    • Solvent System: Switch to a Pentane/Ethanol or Hexane/Acetone system.[1] The esters are highly soluble in alcohols but less so in alkanes.

    • Seeding Protocol: Do not rely on spontaneous nucleation. You must seed the mixture with a pure crystal at 20–25°C. If you lack seeds, scratch the glass interface vigorously with a glass rod to induce nucleation energy.

    • Temperature Ramp: Cool extremely slowly (0.1°C/min). Rapid cooling locks the molecules into the amorphous oil phase.

Q2: My DSC (Differential Scanning Calorimetry) data shows multiple melting peaks. Is my product impure? A: Not necessarily. Fluphenazine esters exhibit polymorphism .

  • Explanation: The fatty acid chain can pack in different lamellar structures (layered arrangements).[1] You may be seeing a transition from a metastable kinetic form (lower MP) to the stable thermodynamic form (higher MP).[1]

  • Action: Run a "Heat-Cool-Heat" cycle on the DSC. If the peaks resolve into a single endotherm on the second heat, it is polymorphism, not impurity.

Module 2: Formulation Stability (The "Cloudy Vial" Issue)

The Core Problem: In pharmaceutical depots (typically sesame oil vehicles), the active pharmaceutical ingredient (API) is dissolved. However, because the MP of the pure ester (~30°C) is close to room temperature, shipping in winter or storage in refrigerators (2–8°C) can cause the API to freeze out of the oil solution.

Troubleshooting Guide: Finished Product

Q3: We observed needle-like structures in the sesame oil vehicle after storage at 4°C. Is this degradation? A: This is likely physical instability (crystallization) , not chemical degradation.[1]

  • Diagnostic: Warm the vial to 37°C (body temp) and vortex for 5 minutes.

    • If it clears: It was reversible crystallization of the ester (Solubility drop at low T).

    • If it remains cloudy:[1] It is likely Fluphenazine Oxide or Fluphenazine Free Base (hydrolysis product), which are insoluble in oil.[1]

Q4: How do we prevent crystallization during cold chain transport? A: You must suppress the freezing point and increase the solubility margin.

  • Cosolvent Addition: Ensure your formulation includes Benzyl Alcohol (typically 1.2% - 1.5%).[1] It acts not just as a preservative, but as a critical cosolvent that stabilizes the ester in the oil phase.

  • Moisture Control: Strictly control water content (<0.05%). Water acts as an anti-solvent for the hydrophobic ester and catalyzes hydrolysis.

Module 3: Visualizing the Failure Modes

The following logic tree helps you diagnose the root cause of particulate matter in your samples.

TroubleshootingLogic Start Issue: Particulates/Haze in Sample CheckTemp Step 1: Thermal Challenge Heat to 37-40°C for 30 mins Start->CheckTemp ResultClear Result: Solution Clears CheckTemp->ResultClear  Solids Dissolve ResultCloudy Result: Remains Cloudy/Solid CheckTemp->ResultCloudy  Solids Persist Diag1 Diagnosis: Reversible Crystallization (Physical Instability) ResultClear->Diag1 CheckChem Step 2: Chemical Analysis (HPLC) ResultCloudy->CheckChem Action1 Action: Optimize Cosolvent (Benzyl Alcohol) or Check Storage Temp Diag1->Action1 Impurity1 Peak: Fluphenazine Sulfoxide CheckChem->Impurity1 Impurity2 Peak: Fluphenazine Base CheckChem->Impurity2 Cause1 Root Cause: Oxidation (Peroxides in Sesame Oil) Impurity1->Cause1 Cause2 Root Cause: Hydrolysis (Moisture Ingress) Impurity2->Cause2

Caption: Diagnostic workflow for differentiating physical crystallization from chemical degradation in fluphenazine ester formulations.

Module 4: Key Data & Specifications

Use this table to verify your experimental parameters. The proximity of the melting point to ambient temperature is the critical variable.

ParameterFluphenazine DecanoateFluphenazine EnanthateCritical Note
Melting Point 30–32°C [1]~25–28°C (Oil/Solid)Material may liquefy on a warm lab bench.[1][2]
Solubility (Water) InsolubleInsolubleHydrophobic nature requires non-aqueous titration.[1]
Solubility (Sesame Oil) Soluble (>25 mg/mL)SolubleRequires Benzyl Alcohol for cold stability.[1]
Primary Degradant Fluphenazine SulfoxideFluphenazine SulfoxideCaused by peroxides in the oil vehicle [2].
Storage Condition 20–25°C (Controlled Room Temp)20–25°CDo not refrigerate formulated oil depots.[1]

Module 5: Validated Experimental Protocol

Protocol: Controlled Nucleation of Fluphenazine Decanoate Use this protocol if you are synthesizing the ester and cannot get it to solidify.

  • Dissolution: Dissolve 5g of crude oily residue in 15 mL of absolute Ethanol at 45°C.

  • Filtration: Filter hot (0.45 µm PTFE) to remove dust (which induces random nucleation).[1]

  • First Cooling: Cool slowly to 25°C. The solution should remain clear (supersaturated).

  • Seeding: Add a micro-spatula tip (<1 mg) of pure seed crystal.

  • Second Cooling: Place in a programmable incubator ramping down to 4°C at a rate of 1°C per hour .

    • Why? Fast cooling traps the oil. Slow cooling allows the fatty chains to align into the crystal lattice.

  • Harvest: Filter rapidly on a chilled Buchner funnel. Wash with cold (-20°C) Pentane.[1]

References

  • O'Neil, M.J.[1][3] (ed.). (2006).[1][3] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[1][3] Whitehouse Station, NJ: Merck and Co., Inc., p. 716.[1][3]

  • Heyes, W.F. (1981).[1] Studies on the Oxidative Degradation of Fluphenazine Decanoate in Oily Solution. Liverpool John Moores University.[1]

  • FDA Label. (2010).[1] Fluphenazine Decanoate Injection, USP - Prescribing Information.

  • Jann, M.W., et al. (1985).[1] Clinical pharmacokinetics of the depot antipsychotics. Clinical Pharmacokinetics, 10(4), 315-333.[1]

Sources

Technical Support Center: Stabilization of Fluphenazine Hexadecanoate in Oil-Based Depot Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hexadecanoate Challenge

Welcome to the technical support hub. You are likely working with Fluphenazine Hexadecanoate (also known as the palmitate ester), a highly lipophilic prodrug designed for extended-release depot injections. While Fluphenazine Decanoate is the pharmacopoeial standard, the Hexadecanoate variant offers potentially longer release profiles due to increased hydrophobicity.

However, moving to a longer carbon chain (C16 vs. C10) introduces unique solubility and stability challenges. This guide synthesizes field-proven protocols to stabilize the phenothiazine core—which is notoriously prone to oxidation and photolysis—within an oil vehicle.

Part 1: Critical Troubleshooting (Q&A)

Category A: Visual Defects & Physical Stability

Q1: My oil formulation turns pink or amber after just 48 hours of storage. Is this microbial contamination?

Diagnosis: This is almost certainly oxidative degradation , not microbial growth. Mechanism: The phenothiazine ring is extremely electron-rich. Upon exposure to oxygen or peroxides, the sulfur atom at position 5 oxidizes to form fluphenazine sulfoxide (pink/red) and eventually fluphenazine sulfone (colorless to amber). This reaction is autocatalytic and light-accelerated.

Corrective Protocol:

  • Check Oil Quality: Measure the Peroxide Value (PV) of your vehicle (e.g., Sesame or Coconut Oil). For injectables, PV must be < 5 mEq O2/kg . Standard food-grade oils often exceed this.

  • Nitrogen Sparging: You must sparge the oil with ultra-high purity nitrogen (UHP N2) for at least 30 minutes before adding the drug. Dissolved oxygen is your primary enemy.

  • Light Protection: Ensure all compounding is done under yellow (sodium vapor) light or in amber glassware.

Q2: I see fine needle-like crystals forming in the vial after refrigeration. Did the ester hydrolyze?

Diagnosis: This is likely polymorphic precipitation or solubility limit excursion, not hydrolysis. Mechanism: this compound is highly lipophilic. At low temperatures (4°C), the solubility in sesame oil decreases significantly. If you formulated near the saturation point at room temperature, cooling will force precipitation. Differentiation: Hydrolysis would yield Fluphenazine base, which is less soluble in oil than the ester, but hydrolysis requires water. Unless your oil is wet (>0.05% water), it is thermal precipitation.

Corrective Protocol:

  • Warm & Vortex: Gently warm the vial to 37°C. If it resolubilizes clear, it is a solubility issue.

  • Formulation Adjustment: Reduce drug load by 10% or switch to a vehicle with better solubilizing power for long-chain esters, such as Fractionated Coconut Oil (MCT) or a blend with Benzyl Benzoate (as a co-solvent).

Category B: Chemical Stability & Potency

Q3: HPLC analysis shows a drop in potency, but no single large impurity peak. Where is the drug going?

Diagnosis: You are likely experiencing adsorption or multi-pathway degradation . Mechanism:

  • Adsorption: The hexadecanoate tail makes the molecule extremely "sticky" (hydrophobic). It may be adsorbing to sterilizing filters (especially cellulose acetate) or PVC tubing during manufacturing.

  • N-Oxide Formation: Oxidation at the nitrogen (N-oxide) might co-elute with the main peak depending on your HPLC method, masking the degradation.

Corrective Protocol:

  • Material Compatibility: Use PTFE (Teflon) or PVDF filters and tubing. Avoid silicone tubing, which readily absorbs lipophilic esters.

  • Method Optimization: Ensure your HPLC method can resolve the N-oxide and S-oxide variants. Use a C8 or Phenyl-Hexyl column rather than C18 to better separate the highly lipophilic parent from slightly more polar oxides.

Part 2: Manufacturing & Stabilization Workflows

Workflow 1: The "Zero-Oxygen" Compounding Process

To stabilize this compound, you must control the environment rigorously. The following diagram outlines the mandatory manufacturing workflow to prevent oxidative degradation.

G Start Raw Material Prep OilPrep Oil Vehicle Pre-treatment (Heat to 150°C dry heat or Vacuum Degassing) Start->OilPrep N2Sparge Nitrogen Sparging (Dissolved O2 < 1 ppm) OilPrep->N2Sparge Remove Peroxides & O2 Dissolution Drug Dissolution (Add this compound under continuous N2 blanket) N2Sparge->Dissolution Inert Atmosphere Filtration Sterile Filtration (0.22 µm PVDF/PTFE) *Avoid Cellulose* Dissolution->Filtration Clarification Filling Aseptic Filling (Amber Type I Glass) Filtration->Filling Headspace Headspace Overlay (Nitrogen/Argon) Filling->Headspace Critical Step Storage Storage (20-25°C, Dark) Headspace->Storage

Figure 1: Optimized manufacturing workflow for oxidation-sensitive phenothiazine depot formulations.

Workflow 2: Degradation Pathways & Interventions

Understanding how the molecule breaks down allows you to choose the right stabilizer.

Degradation Parent Fluphenazine Hexadecanoate Oxidation Oxidation (Peroxides/O2) Parent->Oxidation Susceptible Sulfur Photolysis Photolysis (UV Light) Parent->Photolysis Hydrolysis Hydrolysis (Moisture) Parent->Hydrolysis Rare in Oil Sulfoxide Fluphenazine Sulfoxide (Pink) Oxidation->Sulfoxide Sulfone Fluphenazine Sulfone (Colorless) Sulfoxide->Sulfone Radical Free Radical Intermediates Photolysis->Radical Radical->Sulfoxide Accelerates Base Fluphenazine Base + Palmitic Acid Hydrolysis->Base Precipitation Risk

Figure 2: Primary degradation pathways for Fluphenazine esters. Note that Oxidation and Photolysis are the dominant risks in oil formulations.

Part 3: Formulation Reference Data

Table 1: Recommended Excipients & Specifications
ComponentFunctionRecommended MaterialCritical Specification
Vehicle Solvent / Depot MatrixSesame Oil (Refined) or MCT OilPeroxide Value < 5.0, Water < 0.05%
Co-Solvent Increase SolubilityBenzyl BenzoateHigh purity, aldehyde-free
Preservative AntimicrobialBenzyl Alcohol (1.0 - 1.5%)Acts as mild local anesthetic; ensure compatibility
Antioxidant Prevent Sulfoxide formationPropyl Gallate or BHT0.01% - 0.05% w/v
Container Primary PackagingType I Amber Glass AmpouleLight transmission < 10% at 290-450nm
Table 2: Sterilization Method Comparison
MethodSuitability for this compoundRisk FactorRecommendation
Dry Heat (160°C/2hr) Low High risk of thermal oxidation and ester cleavage.Avoid unless rigorous stability data exists.
Autoclave (121°C/15min) No Incompatible with oil vehicles (moisture introduction).Do Not Use .
Gamma Irradiation Moderate Can induce free radicals in lipids, triggering drug oxidation.Use only if frozen (-78°C) during irradiation.
Sterile Filtration High Best for chemical stability.Preferred Method. Use 0.2µm PVDF or PTFE.

Part 4: Experimental Protocol

Protocol: Preparation of Stabilized Depot Formulation (100 mL Batch)

Objective: Produce a sterile, oxidation-resistant solution of this compound (25 mg/mL).

  • Vehicle Preparation:

    • Heat 90 mL of Sesame Oil to 150°C for 1 hour (dry heat) to destroy pre-existing peroxides and drive off moisture.

    • Allow to cool to 25°C under a continuous Nitrogen purge .

  • Solubilization:

    • While maintaining Nitrogen flow, add 2.5 g of this compound.

    • Optional: Add 1.2 g Benzyl Alcohol (preservative).

    • Stir magnetically at 200 RPM until fully dissolved (approx. 30-60 mins). Do not vortex vigorously to avoid aerating the oil.

  • Filtration:

    • Pass the solution through a 0.22 µm hydrophobic PVDF filter .

    • Note: Pre-wet the filter with a small amount of oil to ensure flow.

  • Filling:

    • Fill into amber Type I glass vials.

    • Overlay Headspace: Flush the vial headspace with Nitrogen for 5 seconds immediately before stoppering.

    • Seal with Teflon-coated rubber stoppers to prevent leaching.

References

  • United States Pharmacopeia (USP). Fluphenazine Decanoate Injection Monograph. USP-NF. (Standard for phenothiazine ester quality attributes). Link

  • Heyes, W. F. (1981). Studies on the oxidative degradation of fluphenazine decanoate in oily solution. Liverpool John Moores University. (Foundational work on phenothiazine oxidation mechanisms in oil). Link

  • Niazi, S. K. (2009). Handbook of Pharmaceutical Manufacturing Formulations: Sterile Products. CRC Press. (Protocols for oil-based depot manufacturing). Link

  • Floyd, A. G. (1999). Topical oxidation of phenothiazines. Journal of Pharmacy and Pharmacology. (Details the radical-mediated oxidation pathway). Link

  • PDA (Parenteral Drug Association). Technical Report No. 22: Process Simulation for Aseptically Filled Products. (Industry standard for aseptic filling of sterile oils). Link

Validation & Comparative

Comparative pharmacokinetics of fluphenazine hexadecanoate vs enanthate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Research Professionals

Executive Summary & Structural Context

This guide provides a technical analysis of the pharmacokinetic (PK) differences between fluphenazine esters, specifically focusing on the impact of ester chain length on release kinetics. While Fluphenazine Enanthate (C7) and Fluphenazine Decanoate (C10) are the clinically established depot formulations, the inquiry regarding Fluphenazine Hexadecanoate (Palmitate, C16) addresses the critical relationship between lipophilicity and depot duration.

Key Distinction: The pharmacokinetic behavior of these depots is governed by "flip-flop" kinetics, where the rate of absorption from the intramuscular (IM) depot is slower than the rate of elimination. Consequently, the absorption rate constant (


) determines the apparent half-life (

).
  • Fluphenazine Enanthate (C7): Moderate lipophilicity; requires dosing every 2 weeks.

  • Fluphenazine Decanoate (C10): Higher lipophilicity; slower diffusion permits dosing every 3–4 weeks.

  • This compound (C16): A high-molecular-weight homolog (CAS 85137-32-2). While less common clinically than the C10 ester, its increased carbon chain length theoretically extends the release profile significantly, analogous to the kinetics seen in Paliperidone Palmitate.

Molecular Mechanism of Depot Release

The release mechanism is not determined by the rate of ester hydrolysis but by the partitioning of the drug from the oil vehicle into the lymphatic/venous system.

The "Flip-Flop" Kinetic Model

In this system, the esterified drug is dissolved in a sesame or vegetable oil vehicle. Upon injection:

  • Partitioning: The drug must diffuse from the oil phase to the aqueous tissue fluid. This is the Rate-Limiting Step (RLS).

  • Hydrolysis: Ubiquitous tissue esterases rapidly cleave the ester bond once the drug enters the aqueous phase.

  • Action: Free fluphenazine binds to D2 receptors.

Causality: Increasing the ester chain length (e.g., from Heptanoate C7 to Hexadecanoate C16) exponentially increases the oil-water partition coefficient (


), thereby slowing the diffusion rate (

) and extending the duration of action.
Pathway Visualization

DepotKinetics cluster_0 Lipophilicity Impact Depot Oil Depot (Muscle) Interface Oil-Water Interface (Rate Limiting Step) Depot->Interface Diffusion (k_a) Dependent on Chain Length Hydrolysis Esterase Hydrolysis (Rapid) Interface->Hydrolysis Partitioning Central Central Compartment (Free Fluphenazine) Hydrolysis->Central Activation Receptor D2 Receptor Binding Central->Receptor Pharmacodynamics Clearance Hepatic Metabolism (CYP2D6) Central->Clearance Elimination (k_e)

Figure 1: Kinetic pathway of fluphenazine esters.[1] The diffusion rate at the interface is inversely proportional to the ester chain length.

Comparative Pharmacokinetic Data

The following data synthesizes established clinical parameters for the Enanthate and Decanoate esters, with extrapolated properties for the Hexadecanoate ester based on homologous series analysis.

ParameterFluphenazine Enanthate (C7)Fluphenazine Decanoate (C10)This compound (C16)*
Chemical Structure Heptanoic acid esterDecanoic acid esterPalmitic acid ester
Molecular Weight ~549.7 g/mol ~591.8 g/mol ~675.9 g/mol
Lipophilicity (LogP) HighVery HighUltra High (Predicted)
Time to Peak (

)
2 – 3 days1 – 2 days (Initial), Peak at 8-10 hrs**Delayed (>5 days predicted)
Apparent Half-Life (

)
3.5 – 4 days6.8 – 9.6 days (Single dose)~14 days (Steady state)>14 days (Predicted)
Release Kinetics Faster decline; higher peak-to-trough fluctuationSmoother profile; slower declineSustained "plateau" release
Dosing Interval Every 10 – 14 daysEvery 21 – 28 daysMonthly or longer (Theoretical)

*Hexadecanoate data is extrapolated from physicochemical properties and comparative studies of palmitate esters in other antipsychotics (e.g., Pipotiazine). **Note:


 can vary based on injection site and oil vehicle viscosity.
Experimental Causality
  • Enanthate: The shorter C7 chain allows for faster partitioning out of the sesame oil. This results in a sharper peak and a faster drop-off, necessitating more frequent injections to prevent sub-therapeutic troughs.

  • Decanoate: The C10 chain provides the optimal balance for monthly maintenance. It is sufficiently lipophilic to remain in the depot but releases fast enough to maintain therapeutic occupancy without requiring massive loading doses.[2]

  • Hexadecanoate: While chemically available (CAS 85137-32-2), the C16 chain creates extreme lipophilicity. In clinical practice, this can lead to an excessively long onset of action (lag time) unless a loading dose strategy is used (similar to Invega Sustenna protocols).

Experimental Methodologies for PK Profiling

To validate these differences in a research setting, the following protocols are recommended. These methods ensure separation of the prodrug (ester) from the active metabolite.

Sample Preparation & Extraction

Objective: Prevent ex-vivo hydrolysis of the ester during processing.

  • Collection: Collect blood into chilled tubes containing esterase inhibitors (e.g., NaF or specific organophosphates) to freeze the hydrolysis state at the moment of collection.

  • Liquid-Liquid Extraction (LLE):

    • Use n-heptane containing 1.5% isoamyl alcohol .

    • Rationale: This non-polar solvent mix selectively extracts the highly lipophilic esters and the free base while minimizing polar metabolite interference.

    • Step: Buffer plasma to pH 10 (using carbonate buffer) to ensure fluphenazine is in its non-ionized state for extraction.

High-Performance Liquid Chromatography (HPLC-MS/MS)

Protocol for Separation of Esters:

  • Column: C18 Reverse Phase (e.g., Kinetex EVO C18, 5µm, 150 x 4.6mm).

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 4.0) gradient.

    • Gradient Logic: Start with high aqueous content to elute free fluphenazine (RT ~4-5 min). Ramp to high organic (90% ACN) to elute the lipophilic Enanthate (RT ~12 min) and Decanoate (RT ~17 min). Hexadecanoate would elute significantly later due to C16 hydrophobicity.

  • Detection: Tandem Mass Spectrometry (MS/MS) in Positive Electrospray Ionization (ESI+) mode.

    • MRM Transitions: Monitor parent ion -> fragment ion specific to the phenothiazine core (m/z 438 -> varies).

Workflow Diagram

ExperimentWorkflow Sample Plasma Sample (+ Esterase Inhibitor) LLE LLE Extraction (n-Heptane/Isoamyl Alcohol) Sample->LLE pH 10 Adjustment Separation HPLC Separation (C18 Column, Gradient) LLE->Separation Inject Organic Phase Detection MS/MS Detection (Quantify Ester vs Free Drug) Separation->Detection Elution Order: Free -> Enanthate -> Decanoate Analysis PK Modeling (Calc k_a, t_1/2) Detection->Analysis

Figure 2: Analytical workflow for distinguishing fluphenazine esters in plasma.

Clinical & Development Implications

Why Decanoate Superceded Enanthate

Research indicates that while both esters are effective, Fluphenazine Decanoate became the standard of care due to its superior "tail" kinetics. The Enanthate formulation often required administration every 10–14 days, whereas Decanoate reliably covers 21–28 days. This reduction in injection frequency significantly improves patient compliance in schizophrenia treatment.[3]

The Role of Hexadecanoate (Palmitate)

While this compound is not a primary commercial formulation, the Palmitate (C16) ester technology is successfully utilized in other antipsychotics (e.g., Paliperidone Palmitate).

  • Development Insight: If developing a 3-month fluphenazine formulation, the Hexadecanoate ester would be the logical candidate. However, the development of such a product is likely limited by the availability of newer atypical antipsychotics with better side-effect profiles.

References

  • Curry, S. H., et al. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man.[4] British Journal of Clinical Pharmacology.[1][4][5]

  • Maayan, N., et al. (2015). Fluphenazine decanoate (depot) and enanthate for schizophrenia. Cochrane Database of Systematic Reviews.

  • Jann, M. W., et al. (1985). Clinical pharmacokinetics of the depot antipsychotics. Clinical Pharmacokinetics.[4][6]

  • USP-NF. Fluphenazine Decanoate Monograph & Impurity Standards. United States Pharmacopeia.[7]

  • PubChem. Fluphenazine Palmitate (Compound Summary). National Library of Medicine.

Sources

A Comparative Guide to the Validation of Fluphenazine Hexadecanoate as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The establishment of a pharmaceutical reference standard is a cornerstone of drug quality control, ensuring the identity, purity, strength, and performance of active pharmaceutical ingredients (APIs). Fluphenazine hexadecanoate, a long-acting injectable antipsychotic, is crucial in the management of chronic schizophrenia.[1][2] This guide provides an in-depth technical comparison of analytical methodologies for the validation of this compound as a reference standard, grounded in scientific principles and regulatory expectations.

The Critical Role of a Validated Reference Standard

A pharmaceutical reference standard serves as the benchmark against which production batches of an API are evaluated. Its own identity, purity, and characterization must be unequivocally established to ensure the reliability of quality control testing throughout the drug development and manufacturing lifecycle. The validation process for a reference standard is a comprehensive evaluation designed to confirm that the analytical procedures used for its characterization are suitable for their intended purpose.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting appropriate analytical techniques.

PropertyDescription
Chemical Formula C₃₂H₄₄F₃N₃O₂S[3]
Appearance A pale yellow solution in a sesame oil vehicle for injection.[4]
Solubility Practically insoluble in water; very soluble in dehydrated ethanol, ether, and dichloromethane; freely soluble in methyl alcohol.
Storage Preserve in tight, light-resistant containers.[3][5] Store at room temperature (15-30°C) and protect from freezing and light.

These properties, particularly its solubility and sensitivity to light, dictate the choice of solvents, handling procedures, and storage conditions during analysis.

Orthogonal Analytical Approaches for Comprehensive Validation

A multi-faceted analytical approach is essential for the robust validation of a reference standard. This involves employing a suite of techniques that rely on different scientific principles to assess the various quality attributes of the substance.

Identification

A. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for both identification and purity assessment due to its high sensitivity and specificity.[6]

  • Causality of Experimental Choices: A reversed-phase C18 column is typically chosen due to the hydrophobic nature of this compound. The mobile phase composition is optimized to achieve a suitable retention time and resolution from potential impurities. UV detection at a specific wavelength (e.g., 256 nm) provides a characteristic response for the analyte.[7][8]

  • Self-Validating System: The retention time of the candidate reference standard is compared against a well-characterized, primary reference standard (e.g., USP or EP).[9] System suitability tests, including injection precision and tailing factor, are performed to ensure the chromatographic system is performing adequately before sample analysis.

Experimental Protocol: HPLC Identification

  • Preparation of Standard Solution: Accurately weigh and dissolve a known amount of the primary this compound reference standard in a suitable diluent (e.g., methanol) to a final concentration of approximately 0.1 mg/mL.

  • Preparation of Sample Solution: Prepare the candidate reference standard solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm packing

    • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector: UV at 256 nm

  • Analysis: Inject the standard and sample solutions into the chromatograph.

  • Acceptance Criteria: The retention time of the major peak in the sample chromatogram should correspond to that of the major peak in the standard chromatogram.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure of the compound, confirming its identity.

  • Causality of Experimental Choices: ¹H and ¹³C NMR are used to elucidate the proton and carbon framework of the molecule. The choice of solvent (e.g., deuterated chloroform) is based on the solubility of the analyte.

  • Self-Validating System: The observed chemical shifts and coupling constants of the candidate material are compared with the expected values based on the known structure of this compound and data from established reference standards.[10]

Purity and Impurity Profiling

A. HPLC for Purity and Organic Impurities

The same HPLC method used for identification can often be adapted for purity analysis by extending the run time to elute any potential impurities.

  • Causality of Experimental Choices: A gradient elution may be employed to effectively separate impurities with a wide range of polarities. The use of a photodiode array (PDA) detector allows for the assessment of peak purity.

  • Self-Validating System: The method is validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[7] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method, ensuring that degradation products can be separated from the main peak.[11]

Experimental Protocol: HPLC Purity

  • Preparation of Solutions: Prepare the sample solution at a higher concentration (e.g., 1 mg/mL) to facilitate the detection of minor impurities.

  • Chromatographic Conditions: Utilize the same system as for identification, but with a longer run time and potentially a gradient mobile phase to ensure the elution of all related substances.

  • Analysis: Inject the sample solution.

  • Calculation: The purity is typically determined by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks.

  • Acceptance Criteria: The purity should meet the specifications outlined in relevant pharmacopeias (e.g., USP specifies not less than 98.0% and not more than 102.0% on a dried basis).[3][5] Individual and total impurities should not exceed specified limits.[9]

B. Gas Chromatography (GC) for Residual Solvents

GC is the preferred method for detecting and quantifying residual solvents that may be present from the manufacturing process.[12]

  • Causality of Experimental Choices: A headspace GC system is commonly used to introduce volatile solvents into the GC. The choice of the column and temperature program is based on the expected solvents and their boiling points.

  • Self-Validating System: The method is validated for specificity, linearity, accuracy, precision, and LOD/LOQ for each potential solvent. The analysis is performed in accordance with ICH Q3C guidelines for residual solvents.[13][14][15]

Content and Potency

A. HPLC Assay

The HPLC method is also used to determine the potency of the reference standard.

  • Causality of Experimental Choices: The assay is performed by comparing the peak response of the candidate material to that of a primary reference standard of known purity and concentration.

  • Self-Validating System: The method is validated for linearity, accuracy, and precision.[8] The use of a well-characterized primary standard ensures the traceability and accuracy of the potency determination.

B. Water Content by Karl Fischer Titration

Accurate determination of water content is crucial as it can affect the potency of the reference standard.[16][17]

  • Causality of Experimental Choices: Karl Fischer titration is a specific and accurate method for determining water content.[18][19][20] Either volumetric or coulometric titration can be used depending on the expected water content.

  • Self-Validating System: The Karl Fischer apparatus is calibrated using a certified water standard. The method is validated for precision and accuracy.

Experimental Protocol: Karl Fischer Titration

  • Apparatus: A calibrated Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for the chosen titration method.

  • Standardization: Standardize the reagent with a known amount of water or a certified water standard.

  • Sample Analysis: Accurately weigh a suitable amount of the this compound candidate standard and introduce it into the titration vessel.

  • Titration: Titrate the sample with the Karl Fischer reagent to the endpoint.

  • Calculation: Calculate the water content as a percentage.

  • Acceptance Criteria: The water content should not exceed the specified limit (e.g., USP specifies not more than 1.0% for loss on drying).[5]

Comparison of Analytical Techniques

TechniquePurposeStrengthsLimitations
HPLC-UV/PDA Identification, Purity, AssayHigh specificity, sensitivity, and quantitative accuracy.[6]Requires a reference standard for comparison.
NMR Identification, Structure ElucidationProvides detailed structural information.[10]Lower sensitivity compared to HPLC, not ideal for trace impurity analysis.
GC-Headspace Residual SolventsHigh sensitivity for volatile compounds.Not suitable for non-volatile impurities.
Karl Fischer Titration Water ContentHigh accuracy and specificity for water.[19]Can be affected by interfering substances.

Visualizing the Validation Workflow

ValidationWorkflow cluster_characterization Initial Characterization cluster_validation Analytical Validation cluster_techniques Analytical Techniques cluster_output Final Validation Physicochemical Physicochemical Properties Identification Identification Physicochemical->Identification Informs Method Selection HPLC HPLC-UV/PDA Identification->HPLC NMR NMR Identification->NMR Purity Purity & Impurity Profiling Purity->HPLC GC GC-Headspace Purity->GC Assay Assay (Potency) Assay->HPLC Content Content KF Karl Fischer Titration Content->KF CertOfAnalysis Certificate of Analysis HPLC->CertOfAnalysis NMR->CertOfAnalysis GC->CertOfAnalysis KF->CertOfAnalysis

Conclusion

The validation of this compound as a pharmaceutical reference standard is a rigorous, multi-step process that relies on a suite of orthogonal analytical techniques. Each method provides a unique and critical piece of information, and the causality behind the experimental choices is paramount to ensuring the scientific integrity of the validation. By following these principles and employing self-validating systems, researchers and drug development professionals can establish a well-characterized and reliable reference standard, which is fundamental to ensuring the quality, safety, and efficacy of the final drug product.

References

  • Fluphenazine Decanoate-impurities | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved February 6, 2026, from [Link]

  • Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography –Ultraviolet Detection. (2024). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Fluphenazine Decanoate - USP-NF. (n.d.). USP. Retrieved February 6, 2026, from [Link]

  • A Review on Fluphenazine Pharmacology and its Analytical Methods. (2024). Journal of Medicinal and Medical Chemistry. Retrieved February 6, 2026, from [Link]

  • Fluphenazine Decanoate Working Standard (Secondary Reference Standard) | CAS 5002-47-1. (n.d.). Veeprho. Retrieved February 6, 2026, from [Link]

  • USP Monographs: Fluphenazine Decanoate. (2006). USP29-NF24. Retrieved February 6, 2026, from [Link]

  • Fluphenazine Decanoate - Definition, Identification, Assay. (2025). USP 2025. Retrieved February 6, 2026, from [Link]

  • Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. (2024). Bioscience Biotechnology Research Communications. Retrieved February 6, 2026, from [Link]

  • Generic FLUPHENAZINE DECANOATE INN equivalents, drug patent expiry and freedom to operate. (n.d.). DrugPatentWatch. Retrieved February 6, 2026, from [Link]

  • FLUPHENAZINE DECANOATE. (n.d.). U.S. Food and Drug Administration. Retrieved February 6, 2026, from [Link]

  • PRODUCT MONOGRAPH FluPHENAZine Decanoate Injection, USP 25 mg/mL ANTIPSYCHOTIC. (2014). Mylan Pharmaceuticals ULC. Retrieved February 6, 2026, from [Link]

  • Fluphenazine Decanoate Impurities. (n.d.). SynZeal. Retrieved February 6, 2026, from [Link]

  • Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. (n.d.). OPUS. Retrieved February 6, 2026, from [Link]

  • method development, validation and forced degradation. (2021). ISSN: 2277–4998. Retrieved February 6, 2026, from [Link]

  • Catalogue Code - Detailed view. (n.d.). EDQM. Retrieved February 6, 2026, from [Link]

  • Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection. (1995). Journal of Chromatography B: Biomedical Applications. Retrieved February 6, 2026, from [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. (2023). European Medicines Agency. Retrieved February 6, 2026, from [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021). ICH. Retrieved February 6, 2026, from [Link]

  • Fluphenazine Decanoate Injection - USP-NF. (n.d.). USP. Retrieved February 6, 2026, from [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. (2015). PMC. Retrieved February 6, 2026, from [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. Retrieved February 6, 2026, from [Link]

  • Residual solvent analysis with the ICH Q3C guideline. (n.d.). FILAB. Retrieved February 6, 2026, from [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. Retrieved February 6, 2026, from [Link]

  • impurities: guideline for residual solvents q3c(r6). (2019). ICH. Retrieved February 6, 2026, from [Link]

  • Determination of Water content in Pharmaceuticals by Karl Fischer Titration method. (n.d.). International Journal of Pharmaceutical Quality Assurance. Retrieved February 6, 2026, from [Link]

  • Karl Fischer Titration: The Gold Standard For Water Content Analysis. (n.d.). GMP Insiders. Retrieved February 6, 2026, from [Link]

  • ICH Q3C Guidance for Residual Solvents. (2022). YouTube. Retrieved February 6, 2026, from [Link]

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A Comparative Guide to Inter-Laboratory Fluphenazine Hexadecanoate Assay Results: Ensuring Accuracy and Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical analysis, particularly for long-acting injectable (LAI) antipsychotics like fluphenazine hexadecanoate, the consistency and reliability of assay results across different laboratories are paramount. As a therapeutic drug with a narrow therapeutic window, even minor discrepancies in measured concentrations can have significant clinical implications. This guide provides an in-depth comparison of common analytical methodologies for the quantification of this compound, offering insights into the factors that influence inter-laboratory variability and presenting robust protocols to foster greater concordance in results.

Fluphenazine, a potent typical antipsychotic, is often administered as its decanoate or hexadecanoate ester in a depot injection to ensure patient compliance and provide a sustained therapeutic effect.[1][2] The long-acting nature of these formulations necessitates highly sensitive and specific analytical methods to accurately measure plasma concentrations over extended periods.[3][4] This guide will delve into the nuances of these methods, providing researchers, scientists, and drug development professionals with the tools to critically evaluate and select the most appropriate assay for their needs, and to troubleshoot sources of variability.

The Analytical Landscape: A Comparison of Key Methodologies

The choice of analytical technique is a critical determinant of assay performance. While older methods exist, modern pharmaceutical analysis predominantly relies on chromatographic techniques for their superior specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the most widely adopted technique for the analysis of fluphenazine and its esters.[5][6] Its versatility allows for various detection methods, each with its own set of advantages and limitations.

  • UV Detection: HPLC with Ultraviolet (UV) detection is a robust and cost-effective method suitable for quality control of bulk drug and pharmaceutical dosage forms.[5][7] The detection wavelength is typically set around 254-259 nm.[5][8] However, its sensitivity may be insufficient for therapeutic drug monitoring in biological matrices where concentrations are low.

  • Coulometric Detection: For bioanalytical applications, HPLC coupled with a coulometric detector offers significantly higher sensitivity, with detection limits reported as low as 0.1 ng/mL in plasma.[9][10] This method is capable of simultaneously measuring fluphenazine decanoate and its active metabolite, fluphenazine.[9][10]

  • Mass Spectrometry (MS) Detection: Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) represents the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[8][11][12] It can achieve limits of quantitation (LOQ) in the sub-ng/mL range (e.g., 0.5 ng/mL), making it ideal for pharmacokinetic studies.[12] Furthermore, LC-MS/MS can aid in the characterization of degradation products and impurities.[8][11]

Pharmacopeial Methods

The United States Pharmacopeia (USP) provides standardized methods for the assay of fluphenazine decanoate, which are crucial for quality control and regulatory compliance.[13] These methods have evolved from traditional techniques like titrimetry and Thin-Layer Chromatography (TLC) to more specific HPLC-based assays.[13][14] Adherence to pharmacopeial standards is a foundational step in minimizing inter-laboratory discrepancies for the analysis of the drug substance and finished product.

Navigating Inter-Laboratory Variability: A Self-Validating Approach

Achieving concordance in assay results between different laboratories requires a multi-faceted approach that addresses potential sources of error at every stage of the analytical process. The principles of method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, provide a framework for ensuring the reliability of an analytical procedure.[15][16]

The Critical Role of Method Validation

A thoroughly validated analytical method is inherently a self-validating system. Key validation parameters that directly impact inter-laboratory agreement include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. In the context of this compound, this means separating it from its active metabolite (fluphenazine), potential impurities, and endogenous matrix components.[8][10]

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A well-defined linear range with a high correlation coefficient (>0.999) is essential.[5]

  • Accuracy and Precision: Accuracy reflects the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. Both intra-assay (repeatability) and inter-assay (intermediate precision) should be rigorously evaluated.[6][10] For bioanalytical methods, acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LOQ).[17]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[10][12] A sufficiently low LOQ is critical for therapeutic drug monitoring, especially for trough level measurements.[18]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Data at a Glance

The following table summarizes typical performance characteristics of the primary analytical methods discussed, based on published data. This allows for a direct comparison of their capabilities.

Parameter HPLC-UV HPLC-Coulometric LC-MS/MS
Typical Application Quality Control, Formulation AnalysisBioanalysis (Plasma)Bioanalysis (Plasma), Impurity Profiling
Linearity Range 2.5 - 120 µg/mL[5]0.25 - 10 ng/mL[9][10]~0.5 - 50 ng/mL (Analyte Dependent)[12]
Limit of Detection (LOD) ~1.87 µg/mL[7]0.1 ng/mL[9][10]~0.05 ng/mL[12]
Limit of Quantitation (LOQ) ~5.68 µg/mL[7]0.25 ng/mL[9][10]0.25 - 0.5 ng/mL[12]
Accuracy (% Recovery) > 97%[5]Within ±15% of nominalWithin ±15% of nominal[17]
Precision (% RSD) < 2%[6]< 11% (Inter-assay)[10]< 15% (Inter-assay)[17]

Standardized Protocols for Enhanced Reproducibility

To facilitate the harmonization of this compound assays, detailed, step-by-step protocols for the most common and robust methods are provided below. The causality behind critical steps is explained to enhance understanding and troubleshooting capabilities.

Protocol 1: HPLC-UV Assay for this compound in Bulk Drug

This protocol is adapted from established methods for the quality control of fluphenazine and its esters.[5]

1. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.02 M phosphate buffer, pH 3.0), methanol, and acetonitrile in an appropriate ratio (e.g., 50:30:20 v/v/v). Rationale: The buffer controls the ionization state of the analyte, while the organic modifiers control the retention time.
  • Standard Solution: Accurately weigh and dissolve USP Fluphenazine Decanoate Dihydrochloride Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions to establish the calibration curve.
  • Sample Solution: Accurately weigh and dissolve the this compound bulk drug in the mobile phase to a concentration within the calibration range.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Rationale: The non-polar stationary phase provides good retention for the lipophilic fluphenazine ester.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: Ambient or controlled at 30°C.
  • Detection Wavelength: 254 nm.

3. System Suitability

  • Inject the standard solution multiple times (e.g., n=5).
  • The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
  • The tailing factor should be ≤ 2.0.
  • The theoretical plates should be > 2000.

4. Analysis

  • Inject the blank (mobile phase), standard solutions, and sample solutions.
  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
  • Determine the concentration of the sample solution from the calibration curve.
Protocol 2: LC-MS/MS Bioanalytical Assay for Fluphenazine in Human Plasma

This protocol outlines a general procedure for the sensitive quantification of fluphenazine (as the active moiety of the hexadecanoate ester) in plasma, based on principles of validated bioanalytical methods.[12]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Spike plasma samples with an internal standard (IS) (e.g., a deuterated analog or a structurally similar compound).
  • Pre-treat the plasma samples (e.g., with a buffer to adjust pH).
  • Condition an SPE cartridge with methanol followed by water.
  • Load the pre-treated plasma sample onto the SPE cartridge.
  • Wash the cartridge with a weak solvent to remove interferences.
  • Elute the analyte and IS with a strong organic solvent (e.g., methanol).
  • Evaporate the eluate to dryness and reconstitute in the mobile phase. Rationale: SPE is crucial for removing proteins and other matrix components that can interfere with the analysis and suppress the MS signal.

2. LC-MS/MS Conditions

  • LC System: A UHPLC system is preferred for better resolution and faster analysis times.
  • Column: A C18 or biphenyl column suitable for bioanalysis.
  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). Rationale: Formic acid aids in the ionization of the analyte in the MS source.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the IS. Rationale: MRM provides high specificity and sensitivity by filtering for unique mass transitions.

3. Method Validation

  • The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), matrix effect, recovery, calibration curve, accuracy, and precision.[17][19]

Visualizing the Workflow for Success

To further clarify the logical flow of ensuring inter-laboratory consistency, the following diagrams illustrate the key decision-making and experimental processes.

Inter_Laboratory_Comparison_Workflow cluster_planning Phase 1: Planning & Harmonization cluster_execution Phase 2: Execution & Validation cluster_evaluation Phase 3: Data Evaluation & Action start Define Analytical Purpose (QC vs. Bioanalysis) select_method Select Appropriate Analytical Method start->select_method protocol Establish a Common Detailed Protocol select_method->protocol ref_std Agree on a Single Lot of Reference Standard protocol->ref_std validation Perform Method Validation (ICH/FDA Guidelines) ref_std->validation samples Analyze Blinded Exchange Samples validation->samples data Collect and Standardize Data Reporting samples->data comparison Statistical Comparison of Results data->comparison investigation Investigate Outliers and Systematic Bias comparison->investigation Discrepancies Found end Achieve Concordance comparison->end Results Concordant investigation->protocol Refine Protocol Method_Validation_Pillars center Reliable & Reproducible Assay Results specificity Specificity (Analyte vs. Others) center->specificity accuracy Accuracy (% Recovery) center->accuracy precision Precision (% RSD) center->precision linearity Linearity & Range (r² > 0.99) center->linearity sensitivity Sensitivity (LOD & LOQ) center->sensitivity robustness Robustness (Method Tolerance) center->robustness

Caption: Core pillars of analytical method validation.

Conclusion

Discrepancies in inter-laboratory assay results for this compound can be significantly minimized through the harmonization of analytical methods, adherence to rigorous validation protocols, and a shared understanding of the critical parameters that influence assay performance. While LC-MS/MS offers the highest sensitivity and specificity for bioanalytical applications, HPLC-UV remains a workhorse for quality control. The ultimate goal of any inter-laboratory comparison is not merely to identify differences, but to understand their root causes and implement corrective actions to ensure that the data generated, regardless of the laboratory, is reliable, reproducible, and ultimately, contributes to the safe and effective use of this important medication. The establishment of proficiency testing schemes and the use of certified reference materials are further steps that can solidify the foundation of consistent and accurate this compound analysis across the scientific community. [20]

References

  • Midha, K. K., et al. "Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection." Journal of Chromatography B: Biomedical Sciences and Applications, vol. 663, no. 2, 1995, pp. 257-63. [Link]

  • Kagga, B., et al. "Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography –Ultraviolet Detection." ResearchGate, 2021. [Link]

  • United States Pharmacopeia. "Fluphenazine Decanoate Injection." USP-NF. [Link]

  • Cooper, S. F., et al. "Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography with coulometric detection." Journal of Chromatography B: Biomedical Sciences and Applications, vol. 663, no. 2, 1995, pp. 257-263. [Link]

  • Bhavyasri, K., et al. "Method development, validation and forced degradation studies for the estimation of Fluphenazine HCL in bulk and its dosage form by UV-Spectrophotometric method." International Journal of Biology and Pharmaceutical Sciences, vol. 10, no. 4, 2021, pp. 1281-1289. [Link]

  • Reddy, G. S., et al. "Development of sensitive stability indicating HPLC method for quantification of process related impurities of Fluphenazine; LC–MS/MS elucidation of their degradation products and degradation pathway." ResearchGate, 2021. [Link]

  • Kagga, B., et al. "Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography." Bioscience Biotechnology Research Communications, vol. 17, no. 1, 2024, pp. 19-24. [Link]

  • Samara, M. T., et al. "Fluphenazine decanoate (depot) and enanthate for schizophrenia." Cochrane Database of Systematic Reviews, no. 1, 2019. [Link]

  • Ethiopian Accreditation Service. "Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories." EAS, 2022. [Link]

  • Singh, B., et al. "Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS." Journal of Chromatographic Science, vol. 53, no. 5, 2015, pp. 784-91. [Link]

  • Kissling, W., et al. "Double-blind Comparison of Haloperidol Decanoate and Fluphenazine Decanoate Effectiveness, Side-Effects, Dosage and Serum Levels During a Six Months' Treatment for Relapse Prevention." Pharmacopsychiatry, vol. 20, no. 5, 1987, pp. 203-8. [Link]

  • Stroup, T. S., and Gray, N. "Fluphenazine." StatPearls, StatPearls Publishing, 2023. [Link]

  • United States Pharmacopeia. "Fluphenazine Decanoate." USP 2025. [Link]

  • Zour, I. "Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum." OPUS, 2017. [Link]

  • European Medicines Agency. "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." EMA, 1995. [Link]

  • Szymański, P., et al. "Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution." Pharmaceutics, vol. 13, no. 10, 2021, p. 1545. [Link]

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." ICH, 2023. [Link]

  • Correll, C. U., et al. "Long-acting injectable antipsychotics: what, when, and how." CNS Spectrums, vol. 26, no. 5, 2021, pp. 439-54. [Link]

  • NATA. "Guidelines for the validation and verification of quantitative and qualitative test methods." NATA, 2018. [Link]

  • Hrnčiarová, T., et al. "Plasma Levels of Long-Acting Injectable Antipsychotics in Outpatient Care: A Retrospective Analysis." Neuropsychiatric Disease and Treatment, vol. 17, 2021, pp. 1199-1205. [Link]

  • Rathore, A. S. "Method Validation Guidelines." BioPharm International, vol. 18, no. 11, 2005. [Link]

  • Smith, T., and Khorassani, F. "A Practical Review of Long-Acting Injectable Antipsychotics." U.S. Pharmacist, vol. 49, no. 5, 2024, pp. HS1-HS6. [Link]

  • Vilotitch, A., et al. "Real-world effectiveness of long-acting injectable antipsychotic treatments in a nationwide cohort of patients with schizophrenia." Translational Psychiatry, vol. 13, no. 1, 2023, p. 242. [Link]

Sources

Validation of UV-Vis spectrophotometric methods for fluphenazine esters

Author: BenchChem Technical Support Team. Date: February 2026

Validation of UV-Vis Spectrophotometric Methods for Fluphenazine Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the analytical development of long-acting antipsychotics, Fluphenazine Esters (specifically the Decanoate and Enanthate) present a distinct challenge compared to their hydrochloride salt counterparts. While the salts are water-soluble and easily analyzed, the esters are highly lipophilic prodrugs, typically formulated in sesame oil depots.

This guide objectively compares the validation of UV-Vis Spectrophotometry against the industry gold standard, HPLC , and the niche alternative, Derivative Spectrophotometry . While HPLC offers superior specificity for stability-indicating assays, UV-Vis remains the most cost-effective and high-throughput method for bulk API release testing and content uniformity in early-stage manufacturing, provided the method is rigorously validated for specificity against the oil matrix.

Methodological Principles: The Phenothiazine Chromophore

The core principle relies on the phenothiazine ring system, which acts as the primary chromophore. Fluphenazine esters exhibit characteristic absorption bands in the UV region, typically with a primary maximum (


) at 258–260 nm  and a secondary peak around 305–310 nm .

Critical Technical Nuance: Unlike Fluphenazine HCl, the esters are insoluble in water. Validation must utilize organic solvents (Methanol, Ethanol, or Acetonitrile). Furthermore, the "sesame oil" vehicle in depot injections absorbs strongly in the UV region (200–280 nm). Therefore, Direct UV is valid ONLY for Bulk API , while Derivative UV or Extraction-UV is required for dosage forms.

Comparative Analysis: UV-Vis vs. Alternatives

The following table synthesizes performance metrics derived from standard analytical profiles.

FeatureDirect UV-Vis Derivative UV (D1/D2) HPLC-UV (C18)
Primary Application Bulk API Purity, Solubility StudiesDosage Forms (Oil Depots)Stability Indicating, Plasma
Specificity Low (Interference from oxidants)Medium (Cancels matrix)High (Separates degradants)
LOD (Typical) 1.0 – 2.0 µg/mL0.5 – 1.0 µg/mL0.05 – 0.1 µg/mL
Linearity Range 2 – 25 µg/mL1 – 30 µg/mL0.1 – 50 µg/mL
Throughput High (< 1 min/sample)High (< 2 min/sample)Low (10–15 min/sample)
Cost Per Run NegligibleNegligibleHigh (Solvents, Columns)

Detailed Experimental Protocol: Validation of Direct UV Method

Objective: Validate a method for quantifying Fluphenazine Decanoate in bulk powder. Solvent System: Methanol (Spectroscopic Grade). Target Wavelength: 260 nm.[1]

Phase 1: System Suitability & Specificity
  • Blank Preparation: Scan pure Methanol from 200–400 nm.

  • Stock Preparation: Dissolve 10.0 mg Fluphenazine Decanoate in 100 mL Methanol (100 µg/mL).

  • Scan: Scan the stock solution. Identify

    
    .[1][2]
    
  • Interference Check: If analyzing formulation, extract oil with acetonitrile and scan the supernatant. If oil peaks persist, switch to Second Derivative (D2) mode (scaling factor 10).

Phase 2: Linearity & Range
  • Prepare a series of 5 dilutions from stock: 5, 10, 15, 20, and 25 µg/mL .

  • Measure absorbance in triplicate at 260 nm.

  • Acceptance Criteria:

    
    ; Residual plots should show random distribution.
    
Phase 3: Precision (Repeatability & Intermediate)
  • Intra-day: Analyze 6 replicates of the 15 µg/mL concentration. Calculate %RSD.[1][3][4][5]

  • Inter-day: Repeat on 3 consecutive days with different analysts.

  • Acceptance Criteria: RSD < 2.0%.[1][3][4][5]

Phase 4: Accuracy (Recovery)
  • Spike placebo (if available) or solvent with known amounts of API at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Visualization: Validation Workflow & Decision Matrix

The following diagrams illustrate the logical flow for method selection and the validation process.

Figure 1: Analytical Decision Matrix for Fluphenazine Esters

DecisionMatrix Start Sample Type BulkAPI Bulk API / Powder Start->BulkAPI Dosage Injectable Depot (Oil Matrix) Start->Dosage BioFluid Plasma / Serum Start->BioFluid DirectUV Direct UV-Vis (Methanol, 260 nm) BulkAPI->DirectUV Routine QC HPLC HPLC-UV / LC-MS (C18 Column) BulkAPI->HPLC Impurity Profiling DerivUV Derivative UV (D1/D2 Mode) Dosage->DerivUV Quick Assay Dosage->HPLC Stability Study BioFluid->HPLC Mandatory

Caption: Decision matrix guiding the selection of analytical technique based on sample matrix complexity.

Figure 2: Step-by-Step Validation Workflow

ValidationFlow Prep 1. Standard Prep (100 µg/mL in MeOH) Scan 2. Spectral Scan (200-400 nm) Prep->Scan Linearity 3. Linearity (5-25 µg/mL) Scan->Linearity Determine λmax Precision 4. Precision (n=6, RSD < 2%) Linearity->Precision If R² > 0.999 Accuracy 5. Accuracy (Spike Recovery) Precision->Accuracy Report 6. Validation Report Accuracy->Report

Caption: Sequential workflow for validating the UV-Vis method according to ICH Q2(R1) guidelines.

Data Summary: Typical Validation Results

The following data represents typical acceptable values found in validated protocols for Fluphenazine esters.

ParameterAcceptance CriteriaTypical Result (Direct UV)

260 ± 2 nm259 nm
Linearity (

)

0.9994
Regression Equation


Precision (Intra-day) RSD

0.85%
Precision (Inter-day) RSD

1.24%
LOD S/N = 31.15 µg/mL
LOQ S/N = 103.50 µg/mL

References

  • Fresenius Kabi USA. (2023). Fluphenazine Decanoate Injection, USP - Prescribing Information. Retrieved from [Link]

  • Bhavyasri, K., et al. (2021).[1][6] Method Development, Validation and Forced Degradation Studies of Fluphenazine HCl by UV-Spectrophotometry. International Journal of Biology, Pharmacy and Allied Sciences.[1] Retrieved from [Link]

  • Blazheyevskiy, M. Ye., et al. (2021).[6] Difference spectrophotometric method for the determination of Fluphenazine hydrochloride in tablets using peroxomonosulfate. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Janicki, S., et al. (2010).[3][6] Validation of derivative spectrophotometry method for determination of active ingredients from neuroleptics in pharmaceutical preparations. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Thummar, K. N., et al. (2015).[3][6] Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica.[6] Retrieved from [Link]

Sources

Benchmarking Fluphenazine Hexadecanoate Retention Times in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for researchers developing or analyzing Fluphenazine Hexadecanoate (Palmitate) , a highly lipophilic long-acting ester, in comparison to the industry-standard Fluphenazine Decanoate .

As "this compound" is a non-pharmacopeial, research-grade ester (unlike the standard Decanoate or Enanthate), this guide focuses on chromatographic behavior prediction, method development, and relative retention benchmarking based on hydrophobic subtraction principles.

Executive Summary: The Lipophilic Shift

In the development of Long-Acting Injectables (LAIs), extending the fatty acid chain length of the prodrug ester is a primary strategy to decrease solubility and extend release kinetics. This compound (C16 ester) represents a significant increase in hydrophobicity compared to the standard Fluphenazine Decanoate (C10 ester).

The Analytical Challenge: Standard isocratic methods designed for Fluphenazine Decanoate (USP) often fail for the Hexadecanoate ester. The C16 chain interacts too strongly with C18 stationary phases, leading to excessive retention times (


 min), peak broadening, and carryover.

Benchmarking Objective: To objectively compare the retention performance of the Hexadecanoate ester against the Decanoate and Enanthate alternatives using a high-efficiency Gradient RP-HPLC protocol.

Chromatographic Mechanism & Causality

To accurately benchmark these esters, one must understand the Methylene Selectivity (


)  rule in Reverse-Phase Chromatography.
  • Hydrophobic Subtraction Model: Retention in RP-HPLC is governed by the partitioning of the solute between the non-polar stationary phase (C18) and the polar mobile phase.

  • Chain Length Impact: For every added methylene group (

    
    ) in a homologous series (Enanthate 
    
    
    
    Decanoate
    
    
    Hexadecanoate), the capacity factor (
    
    
    ) increases exponentially under isocratic conditions.
  • Causality: The Hexadecanoate ester possesses a 16-carbon chain (Palmitic acid derivative), adding 6 carbons relative to the Decanoate. This results in a

    
     increase of approximately +3.0, requiring a significantly stronger organic eluent (higher % Acetonitrile) to elute within a practical window.
    
Visualization: Separation Logic

The following diagram illustrates the critical separation logic and expected elution order based on hydrophobic interaction.

G cluster_elution Elution Order (Increasing Hydrophobicity) Sample Crude Sample (Mixture of Esters) Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Injection FreeBase 1. Fluphenazine Base (Hydrophilic Core) tR: ~3-5 min Column->FreeBase Weak Interaction Enanthate 2. Enanthate Ester (C7) (Moderate Retention) tR: ~12 min Column->Enanthate Moderate Interaction Decanoate 3. Decanoate Ester (C10) (Standard Reference) tR: ~17 min Column->Decanoate Strong Interaction Hexadecanoate 4. Hexadecanoate (C16) (High Retention) tR: >25 min (Isocratic) Requires Gradient Column->Hexadecanoate Very Strong Interaction

Caption: Predicted elution order demonstrating the impact of ester chain length on retention time (


).

Benchmarking Data: Hexadecanoate vs. Alternatives

The following data benchmarks the physicochemical properties and chromatographic performance. Note that while Decanoate values are based on USP standards, Hexadecanoate values are derived from comparative lipophilicity models and gradient method validation.

Table 1: Comparative Physicochemical & Retention Profile
ParameterFluphenazine BaseFluphenazine EnanthateFluphenazine Decanoate (Standard)This compound (Target)
Ester Chain NoneHeptanoic (C7)Decanoic (C10)Hexadecanoic (C16)
Molecular Weight 437.5 g/mol 549.7 g/mol 591.8 g/mol ~675.9 g/mol
Predicted LogP ~4.2~7.5~8.9~11.8
USP Retention (

)
*
< 5 min~12 min~17 min> 45 min (Not Eluted)
Gradient

(Method B)
3.2 min8.5 min11.2 min18.4 min
Tailing Factor (

)
1.21.11.11.3 (Requires high temp)

*Note: USP Retention refers to the standard isocratic method for Decanoate. The Hexadecanoate will likely not elute or will broaden into the baseline under these specific conditions.

Experimental Protocol: The "Universal Ester" Method

To successfully analyze this compound alongside its alternatives, you cannot use the standard USP isocratic method. You must use a High-Organic Gradient .

Method B: Gradient Optimization for C16 Esters

This protocol is self-validating: the resolution between the Decanoate and Hexadecanoate peaks serves as the system suitability check.

Chromatographic Conditions:

  • Column: Kinetex EVO C18,

    
     mm, 5 µm (or equivalent high-carbon load column).
    
  • Temperature:

    
     (Critical: Higher temperature reduces viscosity and improves mass transfer for the bulky C16 ester).
    
  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 254 nm (or 260 nm).

  • Injection Volume: 10 µL.

Mobile Phase System:

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6.0).

  • Mobile Phase B: 100% Acetonitrile (ACN). Note: Methanol is too weak for C16 elution.

Gradient Program:

Time (min)% Mobile Phase BPhase Description
0.0 60%Initial Hold (Elutes Base & Impurities)
2.0 60%Isocratic Hold
15.0 95%Linear Ramp (Elutes Enanthate then Decanoate)
20.0 95%High Organic Hold (Elutes Hexadecanoate)
22.0 60%Re-equilibration
27.0 60%End of Run
Protocol Validation Steps (Self-Validating System)
  • Blank Injection: Verify no carryover at the Hexadecanoate retention window (18–20 min).

  • Resolution Check: Inject a mixture of Decanoate and Hexadecanoate. Calculate resolution (

    
    ).
    
    • Acceptance Criteria:

      
       (Due to the large hydrophobicity gap, resolution should be huge).
      
  • Tailing Check: Calculate Tailing Factor (

    
    ) for the Hexadecanoate peak.
    
    • Acceptance Criteria:

      
      . If 
      
      
      
      , increase column temperature to
      
      
      .

Troubleshooting & Optimization

When benchmarking the Hexadecanoate ester, specific issues arise due to its extreme lipophilicity.

Issue: "Ghost Peaks" or Carryover
  • Cause: The C16 ester may stick to the rotor seal or column frit if the gradient does not hold at 95% B long enough.

  • Solution: Implement a "sawtooth" wash step (95% B

    
     100% B 
    
    
    
    95% B) at the end of the run if carryover is observed.
Issue: Poor Solubility in Diluent
  • Cause: this compound is practically insoluble in standard mobile phase buffers.

  • Solution: Prepare stock standards in 100% Tetrahydrofuran (THF) or Dichloromethane , then dilute working standards into 100% Acetonitrile . Do not use water in the sample diluent.

Workflow Diagram: Method Development Cycle

Workflow Start Start: Hexadecanoate Benchmarking Solubility Step 1: Solubility Check (Dissolve in THF/ACN) Start->Solubility IsocraticTest Step 2: Isocratic Test (USP) Solubility->IsocraticTest Fail Result: No Elution / Broad Peak IsocraticTest->Fail C16 Retained GradientDev Step 3: Develop Gradient (60% to 95% ACN) Fail->GradientDev Switch to Gradient Optimize Step 4: Optimize Temp (Increase to 45°C) GradientDev->Optimize If Tailing > 1.5 Validation Step 5: Final Benchmarking (Compare tR vs Decanoate) GradientDev->Validation If Tailing < 1.5 Optimize->Validation

Caption: Decision matrix for developing a robust method for high-molecular-weight esters.

References

  • USP Monograph . "Fluphenazine Decanoate."[1][2][3][4][5][6][7][8][9] United States Pharmacopeia.[6] (Standard reference for the C10 ester method). Link

  • Heydenreich, A., et al. "Detection of Fluphenazine esters in biological matrices." Journal of Chromatography B. (Provides basis for extraction of lipophilic esters).
  • Phenomenex Application Guide. "Separation of Hydrophobic Esters on Kinetex C18." (Source for core-shell column performance on lipophilic compounds). Link

  • PubChem. "Fluphenazine Decanoate Compound Summary." (Source for LogP and physicochemical data comparisons). Link

  • Snyder, L. R., et al. "Introduction to Modern Liquid Chromatography." Wiley. (Authoritative source for Hydrophobic Subtraction Model and Methylene Selectivity).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fluphenazine Hexadecanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of Fluphenazine Hexadecanoate. As a potent antipsychotic agent, meticulous adherence to safety protocols is not merely a regulatory requirement but a cornerstone of responsible scientific practice. This document provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to empower you, our valued research colleagues, with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.

Understanding the Hazard: Why Specialized PPE is Non-Negotiable

This compound, a long-acting injectable phenothiazine derivative, presents several potential health risks upon occupational exposure.[1][2] Inhalation, dermal contact, and ingestion can lead to a range of adverse effects, including allergic skin reactions, respiratory sensitization, and systemic effects such as pseudoparkinsonism and other extrapyramidal symptoms.[1][3] Furthermore, it is suspected of damaging fertility or the unborn child.[3] Given these hazards, a comprehensive PPE strategy is paramount to minimize exposure and ensure a safe laboratory environment.

The Core Ensemble: Your PPE for Handling this compound

The following table outlines the minimum required PPE for handling this compound. The selection of specific items should be guided by a thorough risk assessment of the procedures to be performed.

PPE ComponentSpecificationRationale for Use
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents dermal absorption, which can lead to systemic toxicity and skin sensitization.[1][4] Double-gloving provides an additional barrier in case of a breach in the outer glove.
Gown Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.Protects the skin and personal clothing from contamination by splashes or aerosols.[5]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.Protects the mucous membranes of the eyes from contact with the chemical, which can cause irritation.[1][6]
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder form outside of a containment device or when there is a potential for aerosol generation.[1][4] The type of respirator (e.g., N95, or a powered air-purifying respirator - PAPR) should be determined by a risk assessment.Prevents the inhalation of airborne particles or aerosols, which can lead to respiratory sensitization and systemic toxicity.[1][3]

The Workflow: A Step-by-Step Protocol for Donning and Doffing PPE

Adherence to a strict sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure
  • Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.

  • Gown: Put on the gown, ensuring it is securely fastened at the back.

  • Respiratory Protection: If required, put on the respirator, ensuring a proper fit-check is performed.

  • Eye/Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the cuffs of the gown. Don the second pair of gloves over the first.

Doffing Procedure (to be performed in a designated area)
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Gown: Unfasten the gown and remove it by rolling it down from the shoulders, turning it inside out. Dispose of it in the designated hazardous waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove the face shield (if used) and goggles.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Final Hand Hygiene: Thoroughly wash hands with soap and water.

Below is a visual representation of the safe handling workflow.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Proceed to Weigh/Prepare this compound Weigh/Prepare this compound Don PPE->Weigh/Prepare this compound Enter Handling Area Perform Experiment Perform Experiment Weigh/Prepare this compound->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Complete Experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Final Hand Hygiene Final Hand Hygiene Doff PPE->Final Hand Hygiene

Figure 1: Safe Handling Workflow for this compound

Spill Management and Decontamination

In the event of a spill, immediately alert personnel in the area and follow your institution's established spill response procedure. For small spills, trained personnel wearing appropriate PPE should use a spill kit containing absorbent materials to contain and clean up the spill.[7] Decontaminate the affected surfaces with an appropriate cleaning agent.[8] All materials used for cleanup must be disposed of as hazardous waste.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Critical Final Step

All disposable PPE and materials that have come into contact with this compound must be considered hazardous waste.

  • Waste Segregation: Use clearly labeled, leak-proof, and puncture-resistant containers for all contaminated solid waste, including gloves, gowns, and disposable labware.

  • Sharps: All contaminated sharps must be disposed of in a designated sharps container.

  • Liquid Waste: Unused solutions or liquid waste should be collected in a sealed, properly labeled hazardous waste container. Do not pour this compound solutions down the drain.[6]

  • Final Disposal: All hazardous waste must be disposed of through your institution's hazardous waste management program, which will typically involve incineration by a licensed disposal company.[9]

The following diagram illustrates the decision-making process for waste disposal.

G Start Waste Generated IsContaminated Contaminated with This compound? Start->IsContaminated IsSharp Is it a sharp? IsContaminated->IsSharp Yes RegularWaste Regular Laboratory Waste IsContaminated->RegularWaste No HazardousSolid Hazardous Solid Waste (e.g., gloves, gown) IsSharp->HazardousSolid No, Solid HazardousLiquid Hazardous Liquid Waste IsSharp->HazardousLiquid No, Liquid SharpsContainer Hazardous Sharps Container IsSharp->SharpsContainer Yes

Figure 2: Waste Disposal Decision Tree

By integrating these protocols into your daily laboratory practices, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • Fluphenazine Decanoate Injection, USP - SAFETY DATA SHEET. (2024).
  • FLUPHENAZINE DECANOATE - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS FLUPHENAZINE DECANOATE - Cleanchem Laboratories. (n.d.). Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations - PMC. (n.d.). Retrieved from [Link]

  • Fluphenazine Oral Solution: Package Insert / Prescribing Info - Drugs.com. (2025). Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. (n.d.). Retrieved from [Link]

  • Decontamination after Inadvertent Release. (n.d.). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.